Mal-amido-PEG6-acid
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O11/c25-19(3-6-24-20(26)1-2-21(24)27)23-5-8-31-10-12-33-14-16-35-18-17-34-15-13-32-11-9-30-7-4-22(28)29/h1-2H,3-18H2,(H,23,25)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGEZMXNNBFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116162 | |
| Record name | 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334177-79-5 | |
| Record name | 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mal-amido-PEG6-acid: A Technical Guide to Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, toxicity, and handling precautions for Mal-amido-PEG6-acid, a heterobifunctional PEG linker commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] This document synthesizes available safety data and scientific literature to ensure responsible and safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a PEG derivative featuring a maleimide group at one end and a terminal carboxylic acid at the other, connected by a six-unit polyethylene glycol spacer.[1][2] The maleimide group selectively reacts with thiol (sulfhydryl) groups, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media.
| Property | Value | Source(s) |
| Chemical Name | 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16,19,22-hexaoxa-4-azapentacosan-25-oic acid | |
| CAS Number | 1334177-79-5 | |
| Molecular Formula | C22H36N2O11 | |
| Molecular Weight | 504.53 g/mol | |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, acetonitrile, methanol, ethyl acetate, and dichloromethane |
Hazard Identification and Classification
Safety data sheets (SDS) for this compound and structurally similar compounds indicate potential hazards. It is important to note that different suppliers may report slightly different classifications. A safety data sheet for a similar compound, Mal-amido-PEG24-acid, lists several hazards, while an SDS for another related compound, "Mal-PEG6-acid," also indicates potential toxicity.
| Hazard Class | GHS Classification | Hazard Statement | Source(s) |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Toxicological Profile
Polyethylene Glycol (PEG): Polyethylene glycol is generally considered a non-toxic, non-immunogenic, and biocompatible polymer. Toxicity is typically observed only at high parenteral doses, with the kidneys being the primary organ affected as they are the route of excretion.
Maleimide Group: The maleimide group's high reactivity towards thiols is key to its utility in bioconjugation but also a source of potential toxicity. Maleimides can react with endogenous thiol-containing molecules such as glutathione or cysteine residues in proteins like albumin. This off-target reactivity can lead to the formation of unintended conjugates and may trigger immunological responses, such as complement activation.
PEG-Maleimide Conjugates: The biocompatibility of PEG-maleimide compounds is generally considered high. Studies on nanoparticles functionalized with PEG-maleimide have found them to be non-irritant to mucosal surfaces. However, the conjugation chemistry itself can impact the toxicity of the final product. The incorporation of PEG chains has been shown to reduce the non-specific cytotoxicity of some peptide conjugates.
Handling Precautions and Personal Protective Equipment (PPE)
Given the potential hazards, proper handling procedures are essential to minimize exposure. A systematic approach to handling, from receipt of the compound to its disposal, is crucial.
Recommended Handling Workflow
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure full body-covering clothing.
-
Respiratory Protection: Use only in areas with appropriate exhaust ventilation. If handling large quantities or generating dust, a respirator may be necessary.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Procedure | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. | |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. | |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. | |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. |
Accidental Release Measures
-
Personal Precautions: Use full personal protective equipment. Ensure adequate ventilation and evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, universal binders). Decontaminate surfaces with alcohol. Dispose of contaminated material in accordance with local regulations.
Storage and Stability
-
Storage Conditions: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.
-
Stability: The product is stable for several weeks during ordinary shipping at ambient temperatures. It is chemically stable under standard ambient conditions.
-
Incompatibilities: Avoid strong oxidizing agents.
Experimental Protocols and Reactivity
While specific toxicity testing protocols for this compound are not publicly available, safety assessment of such compounds typically involves a range of in vitro and in vivo studies, including:
-
Cell Viability Assays (e.g., MTT assay): To determine the concentration at which the compound is cytotoxic to different cell lines.
-
Mucosal Irritation Tests: To assess the irritant potential on mucosal surfaces.
-
Hemolysis Assays: To evaluate the compound's effect on red blood cells.
-
Complement Activation Assays: To investigate potential immunogenic responses.
Chemical Reactivity
The dual functionality of this compound is central to its utility. Understanding its reactivity is also key to understanding its potential for off-target interactions.
Disposal Considerations
Dispose of unused product and contaminated materials as hazardous waste. Follow all federal, state, and local environmental regulations. Do not dispose of it into the sewer system.
Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the supplier. Users should always consult the SDS for the most accurate and up-to-date information and perform their own risk assessment before use.
References
The Steric Hindrance Effects of the PEG6 Spacer in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bioconjugation, the linkage of molecules to proteins, antibodies, and nanoparticles is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. The choice of a chemical spacer to bridge these molecular entities is far from trivial. Among the diverse array of linkers, polyethylene glycol (PEG) has emerged as a gold standard due to its hydrophilicity, biocompatibility, and ability to modulate the properties of the resulting bioconjugate. This technical guide provides an in-depth exploration of the steric hindrance effects of a specific, discrete PEG spacer: the hexaethylene glycol or PEG6 linker.
The PEG6 spacer, with its defined length and flexible nature, offers a unique balance of properties that can be strategically employed to optimize bioconjugate performance. Its primary role often revolves around mitigating steric hindrance between the conjugated partners, thereby preserving the biological activity of proteins or antibodies. Conversely, the PEG6 chain itself can introduce a "shielding" effect, a form of steric hindrance that protects the bioconjugate from enzymatic degradation and recognition by the immune system, thus prolonging its circulation half-life.[1] This guide will delve into the quantitative impact of the PEG6 spacer, provide detailed experimental protocols for its application, and visualize its role in key bioconjugation workflows.
The Role of Steric Hindrance in Bioconjugation
Steric hindrance in bioconjugation refers to the spatial arrangement of atoms or groups at or near a reacting site that hinders a chemical reaction. When conjugating a payload, such as a small molecule drug or a fluorescent dye, to a large biomolecule like an antibody, there is a risk that the payload could interfere with the biomolecule's native conformation and function. A strategically chosen spacer, such as PEG6, can provide the necessary distance to prevent such interference.
Conversely, the inherent steric bulk of the PEG chain itself is a key attribute. The flexible PEG chain creates a hydrophilic cloud around the bioconjugate, which can sterically shield it from proteases and opsonins, leading to enhanced stability and reduced immunogenicity.[1] The length of the PEG spacer is a critical parameter in this regard; a spacer that is too short may not provide adequate separation, while one that is too long could potentially wrap around the biomolecule and interfere with its function.
Quantitative Impact of PEG6 Spacer Length
The length of the PEG spacer can significantly influence the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from studies comparing the effects of different PEG spacer lengths, including PEG6, on key performance metrics.
Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity and Biodistribution of a ⁶⁸Ga-Labeled Bombesin Antagonist
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM)[2] | Liver Uptake (%ID/g at 1h p.i.)[2] |
| natGa-NOTA-PEG2-RM26 | 2 | 3.1 ± 0.2 | 1.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | 3 | 3.9 ± 0.3 | 0.6 ± 0.1 |
| natGa-NOTA-PEG4-RM26 | 4 | 5.4 ± 0.4 | 0.8 ± 0.1 |
| natGa-NOTA-PEG6-RM26 | 6 | 5.8 ± 0.3 | 0.9 ± 0.2 |
This data indicates that increasing the PEG spacer length from PEG2 to PEG6 in this specific bombesin antagonist conjugate leads to a slight decrease in binding affinity (higher IC50).[2] However, all conjugates demonstrated low liver uptake, with the PEG3 variant showing the lowest.
Table 2: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) of a Trastuzumab-MMAE ADC
| Linker | PEG Spacer Length | Average DAR |
| Maleimide-PEG4-MMAE | 4 | 2.5 |
| Maleimide-PEG6-MMAE | 6 | 5.0 |
| Maleimide-PEG8-MMAE | 8 | 4.8 |
| Maleimide-PEG12-MMAE | 12 | 3.7 |
| Maleimide-PEG24-MMAE | 24 | 3.0 |
In this study, intermediate-length PEG spacers, including PEG6 and PEG8, resulted in higher drug-to-antibody ratios (DAR) for a trastuzumab-MMAE conjugate. This suggests that the PEG6 spacer may provide an optimal balance of reactivity and steric hindrance to achieve a higher drug loading.
Table 3: Influence of PEG Spacer Length on Serum Stability of a ¹⁷⁷Lu-labeled Bombesin Antagonist
| Conjugate | PEG Spacer Length | Serum Stability (t1/2 in hours) |
| ¹⁷⁷Lu-DOTA-PEG2-Antagonist | 2 | 246 ± 4 |
| ¹⁷⁷Lu-DOTA-PEG4-Antagonist | 4 | Not Reported |
| ¹⁷⁷Lu-DOTA-PEG6-Antagonist | 6 | 584 ± 20 |
| ¹⁷⁷Lu-DOTA-PEG12-Antagonist | 12 | Not Reported |
This data shows a trend of increased serum stability with increasing PEG spacer length up to PEG6, suggesting that the steric shielding effect of the PEG6 spacer contributes to protecting the conjugate from degradation.
Experimental Protocols
The successful implementation of a PEG6 spacer in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for common conjugation strategies involving PEG6 linkers.
Protocol 1: Two-Step Antibody Conjugation using NHS-PEG6-Maleimide
This protocol describes the conjugation of a thiol-containing payload (e.g., a cytotoxic drug) to the lysine residues of an antibody using a heterobifunctional SM(PEG)6 crosslinker.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SM(PEG)6 (Succinimidyl-([N-maleimidomethyl]cyclohexane)-1-carboxylate)
-
Thiol-containing payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing agent (e.g., TCEP) for payload if it's a peptide with a disulfide bond
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step A: Activation of Antibody with SM(PEG)6 Crosslinker
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Dissolve the SM(PEG)6 crosslinker in DMSO or DMF to a stock concentration of 10-20 mM.
-
Immediately add a 10- to 20-fold molar excess of the dissolved SM(PEG)6 to the antibody solution. Mix gently.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
Step B: Conjugation of Thiol-Containing Payload
-
If the payload is a peptide with a disulfide bond, reduce it with a 5- to 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the TCEP using a desalting column.
-
Immediately add the thiol-containing payload to the purified, maleimide-activated antibody solution. A 3- to 5-fold molar excess of the payload over the antibody is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench any unreacted maleimide groups by adding a final concentration of 1-2 mM of cysteine or 2-mercaptoethanol and incubating for 30 minutes.
-
Purify the final antibody-drug conjugate (ADC) from excess payload and reaction byproducts using size exclusion chromatography (SEC) or dialysis.
Characterization:
-
Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by size exclusion chromatography with multi-angle light scattering (SEC-MALS).
-
Confirm the identity and integrity of the conjugate by mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) with a PEG6 Spacer
This protocol outlines a general procedure for conjugating an azide-functionalized biomolecule to an alkyne-functionalized payload using a PEG6 spacer. The PEG6 spacer can be incorporated into either the azide or alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule (e.g., Azide-PEG6-Protein)
-
Alkyne-functionalized payload (e.g., Alkyne-Dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer: Phosphate buffer, pH 7.0-7.5
Procedure:
-
Prepare a stock solution of the azide-functionalized biomolecule in the Reaction Buffer.
-
Prepare a stock solution of the alkyne-functionalized payload in DMSO or DMF.
-
In a reaction tube, add the azide-functionalized biomolecule to the Reaction Buffer.
-
Add the alkyne-functionalized payload to the reaction mixture. A 5- to 10-fold molar excess of the payload is typically used.
-
Prepare a fresh premix of CuSO₄ and the copper-chelating ligand in water. A typical final concentration is 100-200 µM CuSO₄ and 500-1000 µM ligand.
-
Add the CuSO₄/ligand premix to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).
-
Purify the conjugate using size exclusion chromatography or another suitable purification method to remove unreacted components and the copper catalyst.
Characterization:
-
Confirm successful conjugation using SDS-PAGE, which will show a shift in the molecular weight of the biomolecule.
-
Analyze the final product by mass spectrometry to verify the covalent linkage.
-
If a fluorescent payload was used, confirm labeling by fluorescence spectroscopy.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the steric hindrance effects of the PEG6 spacer in bioconjugation.
Conclusion
The PEG6 spacer is a versatile and powerful tool in the bioconjugation toolbox. Its defined length and hydrophilic nature allow for precise control over the spatial orientation and physicochemical properties of bioconjugates. The steric hindrance provided by the PEG6 chain can be strategically leveraged to both mitigate unwanted interactions between conjugated molecules and to shield the final product from the biological environment, thereby enhancing its stability and circulation time.
The quantitative data presented in this guide highlight that the optimal PEG spacer length is context-dependent, with PEG6 often representing a favorable balance for achieving high drug loading in ADCs and enhancing serum stability. The detailed experimental protocols provide a practical framework for researchers to implement PEG6 linkers in their own bioconjugation strategies. As the field of targeted therapeutics and advanced biomaterials continues to evolve, a thorough understanding of the role of spacers like PEG6 will be paramount in the rational design of next-generation bioconjugates.
References
An In-depth Technical Guide to the Reactivity of Maleimide and Carboxylic Acid Groups for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of maleimide and carboxylic acid functional groups, with a particular focus on their application in bioconjugation and drug development. Understanding the nuanced behavior of these groups under various experimental conditions is critical for the successful design and synthesis of stable and effective bioconjugates, including antibody-drug conjugates (ADCs).
The Maleimide Group: A Versatile Handle for Thiol-Specific Conjugation
The maleimide group is a highly valuable tool in bioconjugation due to its exceptional reactivity and selectivity for thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins. This specificity allows for the precise, site-selective modification of biomolecules.[1][2]
The Thiol-Maleimide Michael Addition Reaction
The primary reaction of maleimides in bioconjugation is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction forms a stable thioether bond, specifically a thiosuccinimide linkage.[2][3] The reaction is highly efficient and can proceed under mild, physiological conditions without the need for a catalyst.[4]
Critical Reaction Parameters and Quantitative Data
The success of a maleimide-thiol conjugation is heavily dependent on several key experimental parameters. Careful control of these factors is essential to maximize yield and minimize side reactions.
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | This pH range ensures high chemoselectivity for thiols over amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above pH 7.5, the reaction with primary amines becomes competitive. |
| Temperature | 4°C to Room Temperature (25°C) | The reaction proceeds efficiently at these temperatures. Higher temperatures can increase the rate of hydrolysis and other side reactions. |
| Solvent | Aqueous buffers (PBS, HEPES), DMSO, DMF | Polar solvents are preferred as they facilitate the formation of the reactive thiolate ion. For maleimides with poor aqueous solubility, an organic co-solvent like DMSO or DMF is often necessary. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Disulfide bonds in proteins must be reduced to free thiols for conjugation. TCEP is the recommended reducing agent as it does not contain a thiol group and therefore does not compete with the protein's thiols for the maleimide. If DTT is used, it must be completely removed before adding the maleimide reagent. |
| Molar Excess of Maleimide | 10-20 fold | A molar excess of the maleimide reagent is typically used to drive the reaction to completion. |
Side Reactions and Stability Considerations
While the thiol-maleimide reaction is robust, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases with increasing pH. Hydrolysis of the unreacted maleimide forms a non-reactive maleamic acid. Hydrolysis of the thiosuccinimide linkage after conjugation can lead to a more stable, ring-opened product that is resistant to the retro-Michael reaction.
-
Reaction with Amines: Above pH 7.5, primary amines, such as the side chain of lysine residues, can react with the maleimide, leading to a loss of selectivity.
-
Retro-Michael Reaction: The thiosuccinimide linkage can be reversible, especially in the presence of other thiols, leading to deconjugation and potential "payload migration" in ADCs. This reaction is also more pronounced at higher pH.
-
Thiazine Rearrangement: When conjugation occurs at an N-terminal cysteine, the succinimidyl thioether can rearrange to a more stable six-membered thiazine structure. This rearrangement is pH-dependent.
Experimental Protocol: Maleimide-Thiol Conjugation
This protocol provides a general framework for the conjugation of a maleimide-containing molecule to a protein.
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution.
-
Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purify the conjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and byproducts.
-
References
The Strategic Role of Mal-amido-PEG6-acid in Advanced Targeted Drug Delivery Systems
A Technical Guide for Drug Development Professionals
The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the specificity and efficacy of drug delivery systems while minimizing off-target toxicity. At the heart of many of these sophisticated systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), lies the linker—a critical component that covalently connects the targeting moiety to the therapeutic payload. This technical guide provides an in-depth exploration of Mal-amido-PEG6-acid, a heterobifunctional linker that has garnered considerable attention for its advantageous properties in the design of targeted drug delivery platforms.
Core Attributes of this compound
This compound is a precisely defined chemical entity featuring three key components: a maleimide group, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture provides a versatile platform for the strategic assembly of complex bioconjugates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C22H36N2O11 | [1] |
| Molecular Weight | 504.53 g/mol | [1] |
| CAS Number | 1334177-79-5 | [1] |
The maleimide group is specifically reactive towards sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides. This reactivity allows for highly selective and stable covalent bond formation under mild physiological conditions (pH 6.5-7.5)[2]. On the other end of the linker, the terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups, such as those present on drug molecules or other biomolecules[1].
The central PEG6 spacer is a hydrophilic chain that plays a crucial role in modulating the overall properties of the resulting conjugate. The inclusion of this PEG moiety can enhance the aqueous solubility of hydrophobic drug payloads, reduce aggregation, and improve the pharmacokinetic profile of the therapeutic by providing a steric shield that can decrease clearance rates.
Applications in Targeted Drug Delivery
The heterobifunctional nature of this compound makes it an ideal candidate for linking targeting ligands, such as monoclonal antibodies, to potent cytotoxic agents in the construction of ADCs, or for tethering a target-binding ligand to an E3 ligase-recruiting ligand in the synthesis of PROTACs.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound facilitates the site-specific conjugation of a cytotoxic payload to a monoclonal antibody. The process typically involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with the maleimide end of the linker. The carboxylic acid end of the linker is pre-conjugated to the drug molecule. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), a critical quality attribute that influences both the efficacy and toxicity of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound can serve as the linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The precise length and flexibility of the PEG6 spacer are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and characterization of drug-linker conjugates and their subsequent conjugation to a targeting protein, such as an antibody.
Synthesis of a Drug-Linker Conjugate
This protocol describes the conjugation of an amine-containing drug to the carboxylic acid of this compound.
-
Activation of this compound: Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.5 equivalents of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2 equivalents of NHS (N-Hydroxysuccinimide). Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated linker.
-
Conjugation to the Drug: Dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DMSO. Add the drug solution to the activated linker solution.
-
Reaction and Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC.
Conjugation to a Thiol-Containing Protein (e.g., Reduced Antibody)
This protocol outlines the conjugation of the maleimide-activated drug-linker to a protein with available thiol groups.
-
Protein Preparation: Prepare the protein (e.g., antibody) at a concentration of 1-10 mg/mL in a suitable conjugation buffer (e.g., phosphate buffer, pH 7.2). If necessary, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) followed by removal of the reducing agent.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the maleimide-activated drug-linker solution to the prepared protein. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration to cap any unreacted maleimide groups.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
Characterization of the Conjugate
Thorough characterization is essential to ensure the quality and consistency of the final drug delivery system.
Table 2: Key Characterization Techniques and Parameters
| Technique | Parameter Measured | Purpose |
| UV/Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | To determine the average number of drug molecules conjugated to each antibody. |
| Mass Spectrometry (MS) | Molecular Weight, Heterogeneity | To confirm the mass of the conjugate and assess the distribution of different drug-loaded species. |
| Size-Exclusion Chromatography (SEC) | Aggregation, Purity | To quantify the amount of high molecular weight aggregates and assess the purity of the conjugate. |
| Reversed-Phase HPLC (RP-HPLC) | Purity, DAR | To separate and quantify different drug-loaded species and determine the average DAR. |
| In Vitro Cytotoxicity Assays (e.g., MTT) | IC50 Value | To determine the potency of the conjugate in killing target cancer cells. |
| In Vivo Efficacy Studies | Tumor Growth Inhibition | To evaluate the antitumor activity of the conjugate in animal models. |
Visualizing Workflows and Pathways
Experimental Workflow for ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of an antibody-drug conjugate using a this compound linker.
Mechanism of Action for a PROTAC
This diagram depicts the catalytic mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein.
Conclusion
This compound represents a valuable and versatile tool in the development of targeted drug delivery systems. Its well-defined structure, heterobifunctional reactivity, and the beneficial properties conferred by the PEG spacer make it a linker of choice for the precise construction of ADCs and PROTACs. A thorough understanding of its chemistry and the availability of robust experimental protocols for conjugation and characterization are paramount to the successful development of novel, highly effective targeted therapeutics. As the field continues to advance, the rational design of linkers, such as this compound, will remain a cornerstone of innovation in precision medicine.
References
The Strategic Integration of Mal-amido-PEG6-acid in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). The linker connecting the POI-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy. This technical guide delves into the fundamental principles of utilizing Mal-amido-PEG6-acid as a versatile linker in PROTAC development, offering insights into its structure, function, and practical application.
Core Principles of this compound in PROTACs
This compound is a bifunctional linker characterized by a maleimide group at one terminus, a carboxylic acid at the other, and a six-unit polyethylene glycol (PEG) chain as a spacer.[1][2] This specific architecture imparts several advantageous properties to a PROTAC molecule.
Structure and Function:
-
Maleimide Group: This functional group selectively reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of a target-binding ligand, to form a stable thioether bond.[1] This allows for a specific and covalent conjugation strategy.
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide bond with an amine group present on the E3 ligase ligand.[1] This orthogonal reactivity enables a controlled, stepwise synthesis of the final PROTAC molecule.
-
PEG6 Spacer: The six-unit polyethylene glycol chain offers several benefits:
-
Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules, thereby improving cell permeability and pharmacokinetic properties.[3]
-
Flexibility: The flexible PEG linker allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex between the target protein and the E3 ligase. This conformational freedom is crucial for optimal ubiquitination and subsequent degradation.
-
Optimized Length: The defined length of the PEG6 spacer helps to control the distance and relative orientation between the POI and the E3 ligase, a critical factor for efficient ternary complex formation and activity.
-
Quantitative Data Analysis
While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in publicly accessible literature, the following table represents typical parameters used to characterize the potency and efficacy of a novel PROTAC. Researchers developing PROTACs with this linker would aim to populate such a table with their experimental findings.
| Parameter | Description | Typical Range |
| Binding Affinity (Kd) | Dissociation constant for the binding of the PROTAC to the target protein and the E3 ligase. | 1 - 1000 nM |
| Ternary Complex Affinity (Kd, ternary) | Dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex. | 1 - 500 nM |
| DC50 (nM) | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 - 1000 nM |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | 70 - >95% |
| Cellular IC50 (nM) | The concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell viability). | Varies widely based on target and cell type |
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of a PROTAC utilizing a Mal-amido-PEG-acid linker. These protocols are adapted from established methods for similar linkers and provide a robust framework for researchers.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step approach for synthesizing a PROTAC.
Step 1: Conjugation of this compound to the Target-Binding Ligand (TBL)
-
Reaction Setup: Dissolve the thiol-containing TBL (1.0 eq) and this compound (1.1 eq) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5. A co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be added to ensure solubility.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The maleimide group will selectively react with the thiol group on the TBL.
-
Monitoring: Track the reaction progress using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the TBL-linker conjugate.
-
Purification: Once the reaction is complete, purify the TBL-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 2: Conjugation of the TBL-Linker to the E3 Ligase Ligand (E3L)
-
Activation of Carboxylic Acid: Dissolve the purified TBL-linker conjugate (1.0 eq) in an anhydrous organic solvent (e.g., DMF). Add a coupling agent, such as HATU (1.2 eq), and a non-nucleophilic base, like DIPEA (3.0 eq), to activate the terminal carboxylic acid of the PEG linker. Stir for 15 minutes at room temperature.
-
Amide Bond Formation: To the activated TBL-linker, add the amine-containing E3L (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen).
-
Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Purify the final PROTAC using RP-HPLC to obtain a highly pure compound for biological evaluation.
Protocol 2: Western Blotting for Protein Degradation
This protocol details the use of Western blotting to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
Visualizing Key Processes
Diagrams are invaluable for understanding the complex biological processes and experimental workflows involved in PROTAC research.
Caption: Mechanism of Action of a PROTAC utilizing a this compound linker.
Caption: A typical experimental workflow for the development and evaluation of a PROTAC.
References
Methodological & Application
Step-by-step guide for antibody labeling with Mal-amido-PEG6-acid.
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed guide for the conjugation of antibodies with Mal-amido-PEG6-acid, a heterobifunctional linker commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The maleimide group of the linker selectively reacts with free sulfhydryl (thiol) groups on the antibody, while the terminal carboxylic acid allows for the subsequent attachment of a payload molecule. The six-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and prolong circulation time.
Principle of the Reaction
The core of this labeling method is the highly specific and efficient Michael addition reaction between the maleimide group of the linker and the thiol group of a cysteine residue on the antibody. This reaction proceeds optimally at a neutral to slightly acidic pH (6.5-7.5) to form a stable thioether bond. Since antibodies typically have their cysteine residues involved in disulfide bonds, a partial reduction step is often necessary to generate free thiols for conjugation.
Experimental Protocols
Antibody Preparation and Reduction
This protocol describes the preparation of the antibody, including an optional step for the reduction of interchain disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Reaction Buffer: PBS, pH 7.2-7.4, degassed
-
Desalting column or spin filter (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or other thiol-containing components, exchange the buffer to the Reaction Buffer using a desalting column or spin filtration.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
(Optional) Antibody Reduction:
-
Add a 10- to 20-fold molar excess of TCEP solution to the antibody solution.
-
Incubate the mixture at 37°C for 30-60 minutes. The incubation time and temperature may require optimization depending on the specific antibody.
-
To prevent re-oxidation of the newly formed thiol groups, it is recommended to work under an inert gas atmosphere (e.g., nitrogen or argon).
-
-
Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column pre-equilibrated with degassed Reaction Buffer.
Conjugation of this compound to the Antibody
This protocol details the reaction between the maleimide group of the linker and the free thiols on the antibody.
Materials:
-
Reduced antibody from Step 1
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: N-acetylcysteine or L-cysteine (1 M in water)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Gently mix the reaction solution.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
-
-
Quenching the Reaction: Add a 100-fold molar excess of the Quenching Solution over the initial maleimide concentration to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
Purification of the Antibody-PEG6 Conjugate
This protocol describes the purification of the labeled antibody from excess linker and other reaction components.
Materials:
-
Quenched reaction mixture from Step 2
-
Purification System: Size-Exclusion Chromatography (SEC) system
-
SEC Column (e.g., Superdex 200 or equivalent)
-
Elution Buffer: PBS, pH 7.4
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of Elution Buffer.
-
Sample Loading: Load the quenched reaction mixture onto the SEC column.
-
Elution: Elute the antibody-PEG6 conjugate with the Elution Buffer at a flow rate appropriate for the column.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using a spin filter.
Characterization of the Labeled Antibody
This section outlines methods to confirm the successful conjugation and to determine the degree of labeling (DOL).
4.1. SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions alongside the unlabeled antibody.
-
Successful conjugation will result in a shift in the molecular weight of the antibody bands.
4.2. Mass Spectrometry (MS):
-
Use ESI-MS or MALDI-TOF MS to determine the exact mass of the conjugated antibody.
-
The mass difference between the labeled and unlabeled antibody can be used to calculate the average number of PEG linkers per antibody (Degree of Labeling - DOL).
4.3. UV-Vis Spectroscopy (for payloads with a chromophore):
-
If the payload attached to the carboxylic acid end of the PEG linker has a distinct absorbance, the DOL can be estimated by measuring the absorbance at two different wavelengths (one for the protein and one for the payload).
Data Presentation
The following table summarizes expected outcomes for antibody labeling with short-chain Mal-amido-PEG-acid linkers. Note that specific values for this compound are not widely published; therefore, these values are representative based on data for similar short-chain PEG linkers and should be optimized for each specific application.[1]
| Parameter | Typical Range/Value | Method of Determination |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Empirically determined |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Reaction monitoring by LC-MS |
| Conjugation Efficiency | > 90% (for available thiols) | SDS-PAGE, SEC-HPLC |
| Degree of Labeling (DOL) | 2 - 8 | Mass Spectrometry |
| Purity of Final Conjugate | > 95% | SEC-HPLC |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the antibody labeling process.
Caption: Workflow for antibody labeling with this compound.
Chemical Reaction Pathway
This diagram illustrates the chemical reaction between the maleimide group of the linker and a thiol group on the antibody.
Caption: Maleimide-thiol conjugation reaction scheme.
References
Application Notes and Protocols: EDC-NHS Activation of Mal-amido-PEG6-acid for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and technical information for the activation of Mal-amido-PEG6-acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate covalent conjugation to primary amine-containing molecules. This method is a cornerstone of bioconjugation, enabling the stable linkage of proteins, peptides, antibodies, and other biomolecules for applications in drug delivery, diagnostics, and proteomics. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]
The maleimide group on the linker remains available for subsequent reaction with thiol-containing molecules, making this compound a versatile heterobifunctional crosslinker.[1][2]
Chemical Reaction Pathway
The conjugation process is a two-step reaction. First, the carboxyl group of this compound is activated by EDC to form a highly reactive but unstable O-acylisourea intermediate. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester. This activated linker then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[3]
Caption: Reaction scheme for the two-step EDC-NHS activation and subsequent amine coupling of this compound.
Data Presentation: Optimizing Reaction Conditions
Successful conjugation requires careful optimization of several parameters. The following tables summarize key quantitative data and recommended starting conditions based on established EDC-NHS chemistry principles.
Table 1: Recommended Molar Ratios for Activation and Coupling
| Reactant | Recommended Molar Ratio (relative to this compound) | Notes |
| EDC | 1.5 - 10 equivalents | A molar excess is required to drive the reaction. Higher excesses may be needed for dilute solutions, but can also lead to side reactions. A 2-5 fold excess is a common starting point. |
| NHS/sulfo-NHS | 1.5 - 10 equivalents | Should be used in excess similar to or slightly higher than EDC to efficiently form the more stable NHS-ester intermediate. |
| Amine-containing Molecule | 1 - 20 equivalents | The optimal ratio depends on the number of available amines and the desired degree of labeling. For proteins, a 10-20 fold molar excess of the activated linker is often used. |
Table 2: pH Optimization for Activation and Coupling Steps
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Activation | 4.5 - 6.0 | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate). Phosphate buffers may reduce EDC efficiency. |
| Coupling | 7.0 - 8.5 | Phosphate-Buffered Saline (PBS), HEPES, Borate | Buffers containing primary amines that will compete with the target molecule. |
Table 3: Stability of NHS Ester Intermediate
The NHS ester is susceptible to hydrolysis, which competes with the amine coupling reaction. The rate of hydrolysis is highly dependent on pH.
| pH | Approximate Half-life of NHS Ester |
| 7.0 (at 4°C) | 4-5 hours |
| 8.0 (at 4°C) | 1 hour |
| 8.6 (at 4°C) | 10 minutes |
Data adapted from Thermo Fisher Scientific technical literature. It is crucial to use the activated NHS ester immediately for the coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the activation of this compound and subsequent conjugation to an amine-containing protein. Optimization may be required for specific applications.
Materials and Reagents
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous solubility)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
Protocol 1: Two-Step Amine Coupling
This is the recommended procedure as it minimizes the exposure of the amine-containing molecule to the potentially cross-reactive EDC.
Caption: Workflow for the two-step amine coupling protocol.
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS vials to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use. Do not store these solutions.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
Dissolve the desired amount of this compound in Activation Buffer.
-
Add the EDC and NHS stock solutions to the this compound solution. A typical starting molar ratio is 1:5:5 (acid:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions, remove excess and hydrolyzed EDC and NHS using a desalting column equilibrated with Coupling Buffer. This step also serves to exchange the buffer for the coupling reaction.
-
-
Coupling to Amine-Containing Molecule:
-
If a desalting column was not used, adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature. This will hydrolyze any remaining active NHS esters.
-
-
Purification of the Conjugate:
-
Purify the final conjugate from excess reagents and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Characterization of the Conjugate
It is essential to characterize the final conjugate to confirm successful coupling and determine the degree of labeling.
A. HPLC Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): Useful for separating the conjugate from the unconjugated protein and detecting any aggregation. An increase in molecular weight will result in a shorter retention time.
-
Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity of the conjugate and separate species with different degrees of labeling. The increased hydrophilicity from the PEG linker may alter the retention time.
B. Mass Spectrometry (MS) Analysis:
-
ESI-MS or MALDI-TOF: These techniques can be used to determine the exact molecular weight of the conjugate, confirming the covalent addition of the this compound linker. By comparing the mass of the unconjugated and conjugated molecule, the number of attached linkers can be determined.
Troubleshooting
Caption: Troubleshooting guide for low or no conjugation yield.
Table 4: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed Reagents: EDC and NHS are moisture-sensitive. 2. Incorrect Buffer: Presence of primary amines or carboxylates in the buffers. 3. Suboptimal pH: pH is outside the optimal range for activation or coupling. | 1. Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use in anhydrous solvent. 2. Use recommended buffers such as MES for activation and PBS for coupling. 3. Carefully measure and adjust the pH of your buffers. |
| Precipitation/Aggregation of Protein | 1. High Concentration of Organic Solvent: Dissolving the linker in a high volume of DMF/DMSO can denature proteins. 2. Change in Protein pI: Neutralization of amine groups can shift the isoelectric point, leading to reduced solubility. | 1. Keep the final concentration of organic solvent below 10%. 2. Perform the reaction in a buffer with a pH away from the new predicted pI of the conjugate. Consider adding solubility-enhancing agents. |
| High Degree of Heterogeneity | Multiple Reactive Amines: Proteins often have multiple lysine residues and an N-terminus, leading to a mixture of products with varying degrees of labeling. | This is inherent to amine coupling chemistry. For site-specific conjugation, consider alternative strategies or advanced purification techniques like ion-exchange chromatography to separate different species. |
For research use only. Not for use in diagnostic procedures. The information provided is for guidance only and may require optimization for your specific application.
References
Application Notes and Protocols for Thiol-Maleimide Reaction using Mal-amido-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing thiol-maleimide conjugation reactions using Mal-amido-PEG6-acid. This bifunctional linker contains a maleimide group for selective reaction with thiol (sulfhydryl) groups and a terminal carboxylic acid, connected by a 6-unit polyethylene glycol (PEG) spacer.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1][2] This chemistry is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and other functionalized biomolecules.
The reaction proceeds via a Michael addition, where the thiol group, typically from a cysteine residue on a protein or peptide, attacks the electron-deficient double bond of the maleimide ring to form a stable thioether bond. This reaction is highly efficient and selective for thiols under mild, physiological conditions, making it a type of "click chemistry".
Key Reaction Parameters
The success of the thiol-maleimide conjugation is highly dependent on several experimental parameters. The following table summarizes the key quantitative parameters for this reaction.
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | This range ensures high selectivity for thiol groups over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate is significantly reduced due to the protonation of the thiol group. Above pH 7.5, the reaction with primary amines (e.g., lysine residues) becomes competitive. |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions are commonly performed at room temperature for 1-2 hours. For sensitive proteins, the reaction can be carried out at 4°C overnight to minimize degradation. |
| Reaction Time | 30 minutes to Overnight | The optimal reaction time depends on the specific reactants and temperature. For many applications, a reaction time of 2-4 hours at room temperature is sufficient. |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. A 10:1 to 20:1 ratio is a good starting point for optimization. |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for protein conjugation. |
| Buffer | Phosphate, HEPES, Tris (thiol-free) | Buffers should be free of extraneous thiols (e.g., DTT). Degassing the buffer is recommended to prevent oxidation of free thiols. |
Experimental Protocols
1. General Protocol for Protein Conjugation with this compound
This protocol outlines a general procedure for labeling a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer: 10-100 mM Phosphate, HEPES, or Tris, pH 7.0-7.5, degassed.
-
Anhydrous DMSO or DMF for preparing the maleimide stock solution.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is necessary. TCEP is recommended as it does not contain a thiol group and therefore does not compete in the reaction.
-
Desalting column for buffer exchange and removal of excess reagents.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The maleimide group is susceptible to hydrolysis, so fresh preparation is critical.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.
-
Gently mix the reaction and protect it from light.
-
Incubate at room temperature for 2 hours or at 4°C overnight.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Storage of the Conjugate:
-
For short-term storage, the conjugate can be kept at 2-8°C in the dark for up to one week.
-
For long-term storage, add a cryoprotectant like 50% glycerol or a stabilizing protein like BSA (5-10 mg/mL) and store at -20°C or -80°C. The addition of a bacteriostatic agent like sodium azide (0.01-0.03%) is also recommended.
-
2. Protocol for Activating the Carboxylic Acid of the Conjugate for Amine Coupling
The terminal carboxylic acid on the this compound can be activated to react with primary amines (e.g., lysine residues, N-terminus of another protein) to form a stable amide bond.
Materials:
-
Thiol-maleimide conjugate with a terminal carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: MES or phosphate buffer, pH 4.5-6.0
-
Coupling Buffer: PBS or HEPES, pH 7.2-8.0
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the conjugate in the activation buffer.
-
Add a molar excess of EDC and NHS (or Sulfo-NHS) to the conjugate solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Amine Coupling:
-
Immediately add the activated conjugate to the amine-containing molecule in the coupling buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the final conjugate using appropriate chromatography techniques.
-
Visualizing the Workflow and Reaction
To better understand the thiol-maleimide conjugation workflow and the chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for thiol-maleimide conjugation.
Caption: Thiol-maleimide reaction mechanism.
Troubleshooting and Side Reactions
While the thiol-maleimide reaction is robust, several side reactions can occur.
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, which increases with pH. The resulting maleamic acid is unreactive towards thiols. To minimize this, always prepare fresh maleimide solutions and work within the recommended pH range.
-
Reaction with Amines: At pH values above 7.5, primary amines can react with the maleimide, leading to a loss of selectivity.
-
Thiol Oxidation: Free thiol groups can be oxidized to form disulfide bonds, which are unreactive with maleimides. It is important to degas buffers and, if necessary, work under an inert atmosphere.
-
Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols. Hydrolysis of the succinimide ring in the conjugate can lead to a more stable, non-reversible product.
-
Thiazine Rearrangement: If the thiol is on an unprotected N-terminal cysteine, a side reaction can occur leading to the formation of a thiazine derivative. This can be minimized by performing the conjugation at a more acidic pH (around 5) or by acetylating the N-terminus.
References
Application Notes and Protocols for the Use of Mal-amido-PEG6-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, a critical component connecting the antibody and the cytotoxic payload, plays a pivotal role in the stability, solubility, pharmacokinetics, and efficacy of the ADC. Mal-amido-PEG6-acid is a heterobifunctional linker designed for ADC development, offering a balance of reactivity and hydrophilicity.
This document provides detailed application notes and experimental protocols for the synthesis of ADCs using this compound. It outlines the two primary stages of conjugation: the attachment of the cytotoxic drug to the linker and the subsequent conjugation of the drug-linker complex to the monoclonal antibody.
Key Features of this compound:
-
Maleimide Group: Enables site-specific and stable covalent bonding to free thiol groups, typically generated by the reduction of interchain disulfide bonds on the antibody.
-
Carboxylic Acid Group: Allows for the attachment of amine-containing cytotoxic drugs through a stable amide bond.
-
PEG6 Spacer: A six-unit polyethylene glycol chain that enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and potentially prolong the circulation half-life of the conjugate.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 504.53 g/mol | --INVALID-LINK-- |
| Chemical Formula | C22H36N2O11 | --INVALID-LINK-- |
| CAS Number | 1334177-79-5 | --INVALID-LINK-- |
| Solubility | Soluble in aqueous buffers, DMSO, DMF | --INVALID-LINK-- |
Table 2: Recommended Reaction Parameters for ADC Synthesis
| Parameter | Stage 1: Drug-Linker Conjugation | Stage 2: Antibody-Drug-Linker Conjugation | Reference |
| Key Reagents | EDC, NHS, Amine-containing drug | TCEP or DTT, Maleimide-activated drug-linker | [2][3] |
| Molar Excess (Linker:Drug) | 1.2 - 1.5 : 1 | - | [] |
| Molar Excess (EDC/NHS:Linker) | 1.5 - 2.0 : 1 | - | [] |
| Molar Excess (Reducing Agent:Antibody) | - | 10 - 20 : 1 | |
| Molar Excess (Drug-Linker:Antibody) | - | 5 - 10 : 1 | |
| Reaction pH | 4.5 - 7.2 (activation), 7.2 - 8.0 (coupling) | 6.5 - 7.5 | |
| Reaction Temperature | Room Temperature | Room Temperature or 4°C | |
| Reaction Time | 2 - 4 hours (or overnight at 4°C) | 1 - 2 hours (or overnight at 4°C) |
Table 3: Expected Outcomes and Characteristics of the Resulting ADC
| Characteristic | Expected Value/Range | Notes | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Dependent on the extent of antibody reduction and conjugation efficiency. | |
| Yield (Drug-Linker Synthesis) | 45-70% | Highly dependent on the specific drug and reaction conditions. | |
| Yield (Antibody Conjugation) | >90% conjugation efficiency | Based on available thiols. | |
| In Vitro Stability (Maleimide Linkage) | Half-life of ~5.5 days in rat serum | The thioether bond is susceptible to retro-Michael reaction, leading to deconjugation. | |
| Hydrophilicity | Increased compared to non-PEGylated linkers | The PEG6 spacer contributes to improved solubility and reduced aggregation. | |
| In Vivo Clearance | Reduced compared to non-PEGylated linkers | Shorter PEG chains offer moderate improvements in pharmacokinetics. |
Experimental Protocols
Part 1: Synthesis of the Drug-Linker Conjugate (Amide Bond Formation)
This protocol describes the conjugation of an amine-containing cytotoxic drug to the carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Reverse-phase HPLC for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Dissolve the amine-containing drug in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, combine the this compound solution with 1.5 equivalents of EDC and 1.5 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated linker.
-
-
Conjugation to the Amine-containing Drug:
-
Add 1.2 equivalents of the amine-containing drug solution to the activated linker solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to raise the pH to 7.2-7.5 for efficient amine coupling.
-
Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution.
-
Purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.
-
Part 2: Conjugation of the Drug-Linker to the Monoclonal Antibody (Thioether Bond Formation)
This protocol details the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation to the maleimide-activated drug-linker.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-activated drug-linker (from Part 1)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA
-
Quenching Solution: N-acetylcysteine or L-cysteine
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the Conjugation Buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds, exposing free thiol groups. The incubation time and temperature may require optimization depending on the specific antibody.
-
Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed Conjugation Buffer.
-
-
Conjugation of Drug-Linker to Antibody:
-
Dissolve the maleimide-activated drug-linker in a small amount of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of the Quenching Solution to cap any unreacted maleimide groups.
-
Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
-
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Visualizations
ADC Synthesis Workflow
References
Synthesizing PROTACs with a Mal-amido-PEG6-acid Linker: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Mal-amido-PEG6-acid linker. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. The protocol details a two-step synthetic strategy, methods for purification and characterization, and includes representative data to guide the experimental process.
Introduction to PROTAC Technology and the this compound Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2]
The this compound linker is a versatile tool in PROTAC synthesis. It features a maleimide group for covalent conjugation to a cysteine residue on the POI ligand and a carboxylic acid for amide bond formation with an amine-functionalized E3 ligase ligand. The polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocol: PROTAC Synthesis
This protocol outlines a two-step synthesis of a PROTAC using a generic cysteine-containing POI ligand and an amine-containing E3 ligase ligand with the this compound linker.
Materials and Reagents
-
This compound linker
-
Cysteine-containing POI ligand
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.0-7.4
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
Synthetic Workflow
Step 1: Conjugation of POI Ligand to this compound Linker (Michael Addition)
This step involves the reaction of the thiol group of a cysteine residue on the POI ligand with the maleimide group of the linker.
Procedure:
-
Dissolve the cysteine-containing POI ligand (1.0 eq) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.4, to a concentration of 1-5 mg/mL.
-
Dissolve the this compound linker (1.1 - 1.5 eq) in a minimal amount of DMF or DMSO and add it to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.[3]
-
Monitor the reaction progress by LC-MS to confirm the formation of the POI-linker conjugate.
-
Upon completion, the reaction mixture can be purified by RP-HPLC to isolate the POI-linker conjugate. The product can be lyophilized and stored at -20°C.
| Parameter | Recommended Condition |
| POI Ligand:Linker Ratio (molar) | 1 : 1.1 - 1.5 |
| Solvent | PBS (pH 7.0-7.4) with minimal DMF/DMSO |
| Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 60 - 85% |
| Typical Purity (post-HPLC) | >95% |
Step 2: Amide Coupling of E3 Ligase Ligand to POI-Linker Conjugate
This step forms a stable amide bond between the carboxylic acid of the POI-linker conjugate and an amine group on the E3 ligase ligand.
Procedure:
-
Dissolve the POI-linker conjugate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing E3 ligase ligand (1.0 - 1.2 eq) in anhydrous DMF.
-
Add the E3 ligase ligand solution to the activated POI-linker conjugate mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by RP-HPLC.
| Parameter | Recommended Condition |
| POI-Linker:E3 Ligand Ratio (molar) | 1 : 1.0 - 1.2 |
| Coupling Reagent:POI-Linker Ratio | HATU (1.1 - 1.5 eq) |
| Base:POI-Linker Ratio | DIPEA (2.0 - 3.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 40 - 70% |
| Typical Purity (post-HPLC) | >98% |
Purification and Characterization
Purification
The final PROTAC product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of water and acetonitrile, often with 0.1% TFA as an additive. Fractions containing the pure product are collected, combined, and lyophilized.
Characterization
The identity and purity of the synthesized PROTAC should be confirmed by a combination of analytical techniques.
| Analytical Technique | Purpose | Representative Data |
| LC-MS | Confirm molecular weight of intermediates and final product. Assess purity. | Expected [M+H]+ peak corresponding to the calculated molecular weight. Purity >98% by UV trace. |
| HPLC | Determine purity and retention time. | A single major peak with purity >98% at a specific retention time under defined conditions. |
| ¹H NMR | Confirm the chemical structure of the final PROTAC. | Peaks corresponding to the protons of the POI ligand, E3 ligase ligand, and the PEG linker. |
Table of Representative Characterization Data:
| Compound | Formula | Calculated MW | Observed [M+H]⁺ (LC-MS) | HPLC Purity (%) |
| POI-Linker Intermediate | CₓHᵧNₐOₑS | Varies | Varies | >95 |
| Final PROTAC | CₐHₑNᵢOᵣS | Varies | Varies | >98 |
Note: The exact molecular formula and weight will depend on the specific POI and E3 ligase ligands used.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of PROTACs using the this compound linker. By following these guidelines, researchers can reliably synthesize and characterize novel protein degraders for their specific targets of interest. The provided data and diagrams serve as a valuable resource for planning and executing these experiments.
References
Application Notes and Protocols for Mal-amido-PEG6-acid Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful use of Mal-amido-PEG6-acid in bioconjugation reactions. The primary application detailed is the widely used maleimide-thiol conjugation, a cornerstone of modern bioconjugation for creating stable thioether linkages.
Introduction to this compound
This compound is a heterobifunctional crosslinker that features a maleimide group at one end and a carboxylic acid at the other, connected by a 6-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure offers significant advantages in bioconjugation:
-
Maleimide Group: Reacts with high specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond.[4][5] This reaction is most efficient at a pH range of 6.5-7.5.
-
Carboxylic Acid Group: Can be activated to react with primary amines, such as those on lysine residues or the N-terminus of proteins, forming a stable amide bond.
-
PEG6 Spacer: The hydrophilic polyethylene glycol chain enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, reduces aggregation, and can minimize steric hindrance.
This dual functionality allows for either the specific targeting of thiols or a two-step conjugation strategy where the carboxylic acid is first reacted with an amine-containing molecule. This document will focus on the more common and highly specific maleimide-thiol conjugation reaction.
Key Experimental Considerations for Maleimide-Thiol Conjugation
Successful conjugation of this compound to a thiol-containing molecule is dependent on several key factors that must be carefully controlled.
Molar Ratio of Reactants
The molar ratio of this compound to the thiol-containing molecule is a critical parameter that directly influences conjugation efficiency. A molar excess of the maleimide reagent is generally recommended to drive the reaction to completion.
-
Starting Recommendation: A 10 to 20-fold molar excess of this compound over the thiol-containing molecule is a common starting point for optimization.
-
Optimization: The optimal molar ratio can vary depending on the specific reactants and their concentrations. It is advisable to perform pilot experiments with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1) to determine the ideal condition for a specific application. For some biomolecules, lower ratios have been found to be optimal; for instance, a 2:1 ratio was optimal for a cyclic peptide, while a 5:1 ratio was best for a nanobody.
Reaction Buffer and pH
The pH of the reaction buffer is crucial for the selectivity and rate of the maleimide-thiol reaction.
-
Optimal pH: The reaction should be performed in a buffer with a pH between 6.5 and 7.5. At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Above pH 7.5: The reactivity of the maleimide group with primary amines increases, which can lead to undesirable side products. The rate of maleimide hydrolysis also increases significantly at higher pH, rendering the linker inactive.
-
Below pH 6.5: The concentration of the reactive thiolate anion decreases, leading to a slower reaction rate.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MES are suitable buffers. It is critical to use buffers that are free of thiols (e.g., DTT, β-mercaptoethanol) and primary amines (e.g., Tris) if the carboxylic acid end is not intended to react.
Thiol Availability and Disulfide Reduction
The maleimide group specifically reacts with free sulfhydryl groups (-SH). Disulfide bonds (-S-S-) within a protein are unreactive towards maleimides and must be reduced to expose the free thiols for conjugation.
-
Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent because it does not contain a thiol group and therefore does not compete with the target molecule for reaction with the maleimide. A 10-100 fold molar excess of TCEP is often used.
-
Alternative Reducing Agents: Dithiothreitol (DTT) can also be used, but it must be completely removed from the protein solution before the addition of the maleimide reagent, typically through dialysis or desalting columns.
-
Preventing Re-oxidation: To prevent the re-formation of disulfide bonds, it is recommended to degas all buffers and/or work under an inert gas atmosphere (e.g., nitrogen or argon). The inclusion of a chelating agent like EDTA in the buffer can also help by sequestering metal ions that can catalyze oxidation.
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for a maleimide-thiol conjugation and the underlying chemical reaction.
Detailed Experimental Protocol: Conjugation of this compound to a Thiol-containing Protein
This protocol provides a general procedure for the conjugation of this compound to a protein containing free cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution (optional): 1 M L-cysteine in conjugation buffer
-
Purification system: Desalting columns (e.g., size-exclusion chromatography) or dialysis cassettes
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). Vortex to ensure it is fully dissolved. Aqueous stock solutions should not be stored as the maleimide group is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the desired molar excess (e.g., a 10 to 20-fold excess is a good starting point) of the this compound stock solution.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
-
Incubate the reaction at room temperature for 2 hours or overnight at 2-8 °C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching solution of L-cysteine to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis. The purification method will depend on the properties of the conjugated molecule.
-
-
Storage of the Conjugate:
-
For immediate use, the purified conjugate can be kept at 2-8 °C for up to a week, protected from light.
-
For long-term storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20 °C or -80 °C. The addition of a bacteriostatic agent like sodium azide (0.01-0.03%) and a protein stabilizer like bovine serum albumin (BSA) at 5-10 mg/mL can also be beneficial.
-
Data Presentation: Quantitative Parameters for Maleimide-Thiol Conjugation
The following tables summarize the key quantitative parameters and the influence of molar ratio on the conjugation reaction.
Table 1: Recommended Reaction Conditions for this compound (Maleimide-Thiol Reaction)
| Parameter | Recommended Range | Rationale and Remarks | Citations |
| Molar Ratio (this compound : Thiol) | 10:1 to 20:1 (Starting Point) | A molar excess drives the reaction to completion. The optimal ratio should be determined empirically and can range from 2:1 to 40:1. | |
| pH | 6.5 - 7.5 | Optimal for selective and efficient reaction with thiols while minimizing maleimide hydrolysis and reaction with amines. | |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (typically 2 hours). Reactions at 4°C can be performed overnight to minimize potential protein denaturation. | |
| Reaction Time | 2 hours (Room Temp) or Overnight (4°C) | Reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE. | |
| Protein Concentration | 1 - 10 mg/mL | This concentration range is generally effective, though more dilute solutions may require a greater molar excess of the crosslinker. | |
| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide group. Prepare fresh before each use. |
Table 2: Impact of Molar Ratio on Conjugation Efficiency
| Molar Ratio (Maleimide:Thiol) | Expected Conjugation Efficiency | Potential Issues |
| Low (e.g., 1:1 to 5:1) | May be incomplete, resulting in a lower yield of the desired conjugate. | Inefficient conjugation, leaving unreacted thiol groups on the target molecule. |
| Optimal (e.g., 10:1 to 20:1) | High yield of the conjugated product. | This is a typical starting range for achieving high efficiency. |
| High (e.g., >20:1) | Can lead to the modification of multiple cysteine residues if the protein has more than one available thiol, which may or may not be desirable. | Increased risk of non-specific binding and can make purification more challenging due to a larger excess of unreacted reagent. |
Troubleshooting Common Issues
-
Low or No Conjugation:
-
Maleimide Hydrolysis: Ensure the this compound is stored correctly and that stock solutions are prepared fresh in anhydrous solvent immediately before use.
-
Oxidized Thiols: Confirm that disulfide bonds have been adequately reduced and that buffers have been degassed to prevent re-oxidation.
-
Incorrect pH: Verify that the reaction buffer pH is within the optimal 6.5-7.5 range.
-
Competing Thiols: Ensure the buffer is free of any thiol-containing substances like DTT or β-mercaptoethanol.
-
-
Protein Aggregation/Precipitation:
-
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be ideal for the protein's stability. Consider optimizing the buffer composition.
-
High Protein Concentration: Working with lower protein concentrations can sometimes mitigate aggregation issues.
-
By carefully controlling these parameters, researchers can achieve efficient and reproducible conjugation of this compound to thiol-containing molecules for a wide range of applications in research, diagnostics, and drug development.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 1334177-79-5 | BroadPharm [broadpharm.com]
- 3. Mal-PEG6-acid Datasheet DC Chemicals [dcchemicals.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Quenching Unreacted Maleimide Groups in Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Maleimide-Thiol Chemistry and the Importance of Quenching
Maleimide-thiol chemistry is a cornerstone of bioconjugation, widely employed for its high specificity and efficiency in labeling proteins, peptides, and other biomolecules at cysteine residues.[1][2] The reaction, a Michael addition, forms a stable thioether bond between a maleimide and a sulfhydryl group under mild, physiological conditions.[2] However, to ensure the homogeneity, stability, and safety of the final bioconjugate, it is crucial to address the presence of any unreacted maleimide groups.
Leaving maleimide groups unreacted can lead to several undesirable outcomes:
-
Non-specific Labeling: Residual maleimides can react with other thiol-containing molecules in a complex biological environment, such as serum albumin, leading to off-target effects and altered pharmacokinetics of therapeutic conjugates.[3]
-
Heterogeneity of the Final Product: The continued reaction of maleimides over time can result in a heterogeneous mixture of conjugates, complicating characterization and potentially affecting efficacy and safety.
-
Reduced Stability: Unreacted maleimides can undergo hydrolysis, forming a maleamic acid that is unreactive towards thiols, which can complicate analysis.[4]
Therefore, quenching the reaction by adding a small molecule thiol is a critical step to cap any excess, unreacted maleimide groups, ensuring a well-defined and stable final product. This document provides a detailed guide to the most common quenching reagents, their reaction kinetics, and protocols for their use in bioconjugation.
Common Quenching Reagents and Their Mechanisms
The most widely used quenching agents are small molecules containing one or two thiol groups. These reagents react with the excess maleimide in the same manner as the cysteine residues on the target biomolecule, effectively capping the reactive group. The choice of quenching reagent can depend on several factors, including the nature of the bioconjugate, the reaction conditions, and downstream applications.
The three most common quenching reagents are:
-
L-Cysteine: A naturally occurring amino acid that contains a single thiol group.
-
2-Mercaptoethanol (β-ME): A small, water-soluble molecule with a single thiol group.
-
Dithiothreitol (DTT): A strong reducing agent containing two thiol groups.
The quenching reaction is a Michael addition, where the thiolate anion of the quenching reagent acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether adduct.
Data Presentation: Comparison of Quenching Reagents
The following tables provide a summary of the key characteristics and considerations for each of the common quenching reagents.
Table 1: General Properties of Common Maleimide Quenching Reagents
| Property | L-Cysteine | 2-Mercaptoethanol (β-ME) | Dithiothreitol (DTT) |
| Molecular Weight | 121.16 g/mol | 78.13 g/mol | 154.25 g/mol |
| Structure | HS-CH₂-CH(NH₂)-COOH | HS-CH₂-CH₂-OH | HS-CH₂-(CHOH)₂-CH₂-SH |
| Number of Thiol Groups | 1 | 1 | 2 |
| Thiol pKa | ~8.3 | ~9.6 | ~9.2 and ~10.1 |
| Recommended Concentration | 10-50 mM | 10-20 mM | 1-10 mM |
| Odor | Odorless | Strong, unpleasant | Faint, unpleasant |
Table 2: Reaction Conditions and Considerations for Maleimide Quenching
| Parameter | L-Cysteine | 2-Mercaptoethanol (β-ME) | Dithiothreitol (DTT) |
| Reaction Time | Fast (minutes) | Fast (minutes) | Very Fast (minutes) |
| Optimal pH | 6.5 - 7.5 | 6.5 - 7.5 | 6.5 - 7.5 |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Potential Side Effects | Can potentially form disulfide bonds. May contribute to aggregation at high concentrations. | Can denature some proteins. Not stable in solution over time. | Strong reducing agent, can reduce disulfide bonds in the bioconjugate. May interfere with certain downstream assays. |
| Removal | Dialysis, size-exclusion chromatography | Dialysis, size-exclusion chromatography | Dialysis, size-exclusion chromatography (must be removed for some applications) |
Table 3: Impact on Bioconjugate Stability and Downstream Applications
| Aspect | L-Cysteine | 2-Mercaptoethanol (β-ME) | Dithiothreitol (DTT) |
| Conjugate Stability | Generally good, but the potential for disulfide exchange exists. | The resulting thioether is stable. | The resulting thioether is stable, but DTT's reducing power can affect the overall stability of proteins with disulfide bonds. |
| Assay Interference | Minimal interference in most common assays. | Can interfere with assays involving protein structure or function due to its denaturing properties. | Can interfere with assays sensitive to reducing agents, such as those involving metal ions (e.g., some fluorescence assays, nickel affinity chromatography). |
| In Vivo Considerations | Generally well-tolerated. | Can be toxic at higher concentrations. | Can interfere with cellular redox balance. |
Experimental Protocols
The following are general protocols for quenching unreacted maleimide groups. It is important to optimize the conditions for each specific bioconjugation reaction.
Protocol 1: Quenching of Unreacted Maleimide in Protein Conjugation (e.g., Antibody-Dye Conjugation)
Materials:
-
Maleimide-conjugated protein solution
-
Quenching reagent stock solution (e.g., 1 M L-cysteine, 1 M 2-Mercaptoethanol, or 0.5 M DTT in an appropriate buffer)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Perform Conjugation: Carry out the maleimide-thiol conjugation reaction according to your established protocol.
-
Prepare Quenching Solution: Immediately before use, prepare a fresh stock solution of the chosen quenching reagent.
-
Add Quenching Reagent: Add the quenching reagent stock solution to the conjugation reaction mixture to achieve the desired final concentration (e.g., 20 mM L-cysteine). A 10-50 fold molar excess of the quenching reagent over the initial maleimide concentration is a good starting point.
-
Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.
-
Purify Conjugate: Remove the excess quenching reagent and unreacted labeling reagents from the quenched conjugate using size-exclusion chromatography, dialysis, or another suitable purification method.
Protocol 2: Quenching of Unreacted Maleimide in Oligonucleotide Conjugation
Materials:
-
Maleimide-conjugated oligonucleotide solution
-
Quenching reagent stock solution
-
Reaction buffer (e.g., 50 mM HEPES, 0.1-1 mM EDTA, pH 7.0-7.5)
-
Purification supplies (e.g., magnetic beads with a magnetic stand, washing buffer)
Procedure:
-
Perform Conjugation: After conjugating the thiol-modified oligonucleotide to a maleimide-functionalized surface (e.g., magnetic beads), remove the supernatant containing unreacted oligonucleotides.
-
Prepare Blocking Buffer: Prepare a blocking buffer containing the quenching reagent (e.g., 10 mM cysteine in the reaction buffer).
-
Block Unreacted Maleimides: Resuspend the beads in the blocking buffer and incubate for 30 minutes at room temperature with gentle mixing.
-
Wash: Pellet the magnetic beads and wash them several times with the washing buffer to remove the excess quenching reagent and any non-specifically bound molecules.
-
Store: Resuspend the functionalized beads in an appropriate storage buffer.
Protocol 3: Removal of Excess Quenching Reagent
It is often necessary to remove the excess quenching reagent to prevent interference with downstream applications or to ensure the long-term stability of the conjugate.
Method 1: Size-Exclusion Chromatography (SEC)
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer.
-
Apply the quenched reaction mixture to the column.
-
Collect the fractions containing the purified bioconjugate, which will elute first, separating it from the smaller quenching reagent molecules.
Method 2: Dialysis
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) that will retain the bioconjugate but allow the smaller quenching reagent to diffuse out.
-
Dialyze against a large volume of the desired storage buffer for several hours to overnight at 4°C, with at least two buffer changes.
Mandatory Visualizations
Caption: Maleimide-Thiol Conjugation Reaction.
Caption: Quenching of Unreacted Maleimide.
Caption: General Bioconjugation Workflow with Quenching.
Caption: Potential Side Reactions of Maleimides.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Protein Aggregation After Quenching | - High concentration of quenching reagent. - Quenching reagent is denaturing the protein (e.g., β-ME). - The bioconjugate itself is prone to aggregation. | - Reduce the concentration of the quenching reagent. - Switch to a milder quenching reagent like L-cysteine. - Optimize buffer conditions (e.g., add stabilizing excipients like arginine or glycerol). - Perform quenching and purification at a lower temperature (4°C). |
| Incomplete Quenching | - Insufficient concentration of quenching reagent. - Insufficient incubation time. - Degraded quenching reagent. | - Increase the molar excess of the quenching reagent. - Increase the incubation time. - Use a freshly prepared solution of the quenching reagent. |
| Loss of Biological Activity | - The quenching reagent is affecting the protein's structure (e.g., DTT reducing essential disulfide bonds). - The quenching conditions (e.g., pH) are denaturing the protein. | - Use a non-reducing quenching reagent like L-cysteine or β-ME. - Ensure the quenching step is performed at an optimal pH for protein stability. - Minimize the incubation time for quenching. |
| Interference in Downstream Assays | - The quenching reagent is interfering with the assay chemistry (e.g., DTT in a fluorescence-based assay). | - Thoroughly remove the quenching reagent after the reaction using an appropriate purification method. - Choose a quenching reagent that is known to be compatible with the downstream application. |
Conclusion
Quenching unreacted maleimide groups is a critical step in bioconjugation that ensures the production of homogeneous, stable, and specific conjugates. The choice of quenching reagent—L-cysteine, 2-mercaptoethanol, or dithiothreitol—should be carefully considered based on the specific requirements of the bioconjugate and downstream applications. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers, scientists, and drug development professionals can optimize their quenching strategies to produce high-quality bioconjugates for a wide range of applications.
References
Application Note: Purification of Mal-amido-PEG6-acid Conjugates by Size-Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Mal-amido-PEG6-acid is a heterobifunctional linker that facilitates the covalent attachment of a molecule of interest to thiol-containing targets such as proteins, peptides, or other biomolecules. The maleimide group reacts specifically with sulfhydryl groups, while the terminal carboxylic acid can be used for further conjugation.
Following the conjugation reaction, the resulting mixture contains the desired product alongside unreacted starting materials, including the this compound linker and the target biomolecule, as well as potential side-products. The removal of these impurities is critical to ensure the safety, efficacy, and homogeneity of the final conjugate. Size-exclusion chromatography (SEC) is a powerful and commonly employed technique for this purification step. SEC separates molecules based on their hydrodynamic radius, effectively isolating the larger conjugate from the smaller, unreacted components.[1][2][3]
This application note provides a detailed protocol for the purification of this compound conjugates using size-exclusion chromatography, complete with data presentation and visual workflows to guide researchers through the process.
Principle of Separation
Size-exclusion chromatography separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. The stationary phase consists of porous beads. Larger molecules, such as the desired conjugate, are excluded from the pores and therefore travel through the column with the mobile phase at a faster rate, resulting in an earlier elution time. Smaller molecules, like the unreacted this compound linker and other low molecular weight impurities, can diffuse into the pores of the stationary phase, leading to a longer path through the column and a later elution time. This difference in elution time allows for the effective separation and purification of the target conjugate.[3][4]
Experimental Protocols
Materials and Equipment
Reagents:
-
Crude this compound conjugate mixture
-
SEC Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4 (or other suitable buffer)
-
Molecular weight standards for column calibration
-
Deionized water
-
0.22 µm syringe filters
Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) system
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex™ 75, TSKgel G2000SW, or similar, with an appropriate fractionation range for the expected size of the conjugate)
-
UV-Vis detector
-
Fraction collector
-
Vials for sample injection and fraction collection
-
Analytical balance
-
pH meter
-
Filtration apparatus
Sample Preparation
-
Solubilization: Dissolve the crude conjugate mixture in the SEC mobile phase. The concentration should be optimized to avoid column overloading, which can lead to poor resolution. A typical starting concentration is 1-5 mg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.
Chromatographic Conditions
The following are typical starting conditions that may require optimization based on the specific conjugate and column being used.
| Parameter | Condition |
| Column | e.g., Superdex™ 75 10/300 GL |
| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 100 µL |
| Column Temperature | Ambient |
| Run Time | ~60 minutes |
Purification Protocol
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Blank Injection: Inject a sample of the mobile phase to ensure the baseline is free of interfering peaks.
-
Sample Injection: Inject the prepared crude conjugate sample onto the column.
-
Elution and Fraction Collection: Monitor the elution profile using the UV detector. Collect fractions corresponding to the different peaks observed in the chromatogram. The first major peak is expected to be the purified conjugate.
-
Analysis of Fractions: Analyze the collected fractions using appropriate analytical techniques such as analytical SEC, SDS-PAGE, or mass spectrometry to confirm the identity and purity of the conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate. If necessary, the pooled sample can be concentrated using techniques like ultrafiltration.
Data Presentation
The following tables summarize representative quantitative data from the purification of a hypothetical peptide-Mal-amido-PEG6-acid conjugate.
Table 1: Elution Profile of Conjugate and Unreacted Components
| Analyte | Retention Time (min) | Apparent Molecular Weight (kDa) |
| Peptide-PEG6 Conjugate | 15.2 | ~15 |
| Unreacted Peptide | 18.5 | ~10 |
| Unreacted this compound | 25.1 | <1 |
Table 2: Purity and Recovery of the Purified Conjugate
| Parameter | Value |
| Purity of Pooled Fractions (by analytical SEC) | >95% |
| Recovery of Conjugate | ~85% |
| Resolution between Conjugate and Unreacted Peptide | >1.5 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Purification
The following diagram illustrates the overall workflow from the crude conjugate mixture to the purified and analyzed final product.
Caption: Workflow for the purification of this compound conjugates.
Logical Relationship for Purification Strategy
The decision-making process for selecting a purification strategy often involves considering the primary impurities to be removed. The following diagram illustrates this logical relationship.
Caption: Logic for selecting a primary purification method.
Conclusion
Size-exclusion chromatography is a robust and effective method for the purification of this compound conjugates. It provides excellent separation of the larger conjugate from smaller unreacted starting materials and byproducts, resulting in a highly pure final product. The protocol outlined in this application note serves as a comprehensive guide for researchers in the field of bioconjugation and drug development, enabling the efficient and reliable purification of their target molecules. Optimization of chromatographic conditions may be necessary to achieve the best results for a specific conjugate.
References
Characterization of Mal-amido-PEG6-acid conjugates using mass spectrometry.
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and oligonucleotides.[1] Mal-amido-PEG6-acid is a heterobifunctional linker that facilitates this process. It contains a maleimide group for specific conjugation to thiol groups (e.g., from cysteine residues) and a terminal carboxylic acid for further functionalization or to increase hydrophilicity.[2]
The precise characterization of these bioconjugates is critical to ensure their quality, efficacy, and safety.[1] Mass spectrometry (MS) is an indispensable analytical tool for the detailed structural elucidation of this compound conjugates.[1] It provides accurate molecular weight measurements, confirms the success of the conjugation, and can help identify the location of the PEGylation site.[3] This document provides a detailed protocol for the characterization of this compound conjugates using mass spectrometry.
Key Experimental Approaches
Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are frequently used for the analysis of PEGylated biomolecules.
-
MALDI-TOF MS: This technique is particularly useful for determining the average molecular weight of the conjugate and assessing the degree of PEGylation. It often produces singly charged ions, which simplifies the resulting mass spectrum.
-
ESI-MS: Often coupled with liquid chromatography (LC-MS), ESI-MS is well-suited for analyzing complex mixtures and can be automated. It generates multiply charged ions, which allows for the analysis of large molecules on instruments with a limited mass-to-charge (m/z) range. High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are recommended for this analysis.
Quantitative Data Summary
The expected mass of the this compound linker and the resulting conjugate are crucial for data interpretation.
| Compound | Chemical Formula | Molecular Weight (Da) | Notes |
| This compound | C24H38N2O11 | 530.57 | The mass of the linker itself. |
| Thiol-containing Molecule | Varies | Varies (e.g., 25,000 Da) | The starting molecular weight of the unconjugated molecule. |
| Conjugate | Varies | ~25,530.57 Da | The sum of the molecular weights of the thiol-containing molecule and the this compound linker. |
Note: The molecular weight of this compound was calculated based on its chemical structure. The conjugate mass is an example based on a 25 kDa protein.
Experimental Workflow Diagram
Caption: Workflow for the conjugation and characterization of this compound conjugates.
Detailed Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a thiol-containing molecule (e.g., a protein with a free cysteine) with this compound.
Materials:
-
Thiol-containing protein/peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed and free of primary amines and thiols.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M L-cysteine in conjugation buffer.
-
Solvent for linker: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing protein/peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residues are in a disulfide bond, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove the excess TCEP using a desalting column.
-
-
Preparation of this compound:
-
Immediately before use, dissolve the this compound in a minimal amount of DMF or DMSO.
-
Dilute the linker solution into the conjugation buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Mass Spectrometry Analysis
This protocol provides a general procedure for the analysis of this compound conjugates by LC-MS.
Materials:
-
Purified conjugate from Protocol 1
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Source: Electrospray Ionization (ESI).
-
Desalting column (e.g., C4 ZipTip)
-
Solvents: Acetonitrile (ACN) and water (LC-MS grade), Formic acid (FA)
Procedure:
-
Sample Preparation:
-
Desalt the purified conjugate sample to remove non-volatile salts from the buffer.
-
Reconstitute the desalted sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 0.1-1 mg/mL.
-
-
LC-MS Analysis:
-
Set up the LC-MS system with a suitable column (e.g., C4 or C18 for proteins/peptides).
-
Inject the prepared sample.
-
Elute the conjugate using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry Settings (Starting Point):
| Parameter | Setting | Rationale |
| Ionization Mode | Positive | Proteins and peptides readily form positive ions. |
| Capillary Voltage | 3-4 kV | To achieve stable electrospray. |
| Cone Voltage | 30-50 V | Optimize for minimal in-source fragmentation. |
| Source Temperature | 100-150 °C | To aid in desolvation. |
| Desolvation Temperature | 250-350 °C | To remove solvent from the ions. |
| Mass Range (m/z) | 500 - 4000 | To cover the expected range of multiply charged ions. |
-
Data Analysis:
-
The raw mass spectrum will show a distribution of multiply charged ions.
-
Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum.
-
The resulting deconvoluted mass should correspond to the theoretical mass of the conjugate (mass of the molecule + 530.57 Da).
-
Troubleshooting
Caption: Troubleshooting flowchart for incomplete this compound conjugation reactions.
Common Issues and Solutions:
-
Low Conjugation Efficiency: This can be due to suboptimal pH, oxidized thiols, or hydrolyzed maleimide groups. Ensure the pH is between 6.5 and 7.5, pre-reduce your protein if necessary, and use a freshly prepared solution of the this compound linker.
-
Complex Mass Spectra: The inherent heterogeneity of some PEG reagents can complicate mass spectra. The use of discrete PEG linkers like this compound helps to minimize this, resulting in more homogenous conjugates. The addition of a charge-stripping agent like triethylamine (TEA) post-column can sometimes simplify spectra by reducing the number of charge states.
-
No Conjugate Detected: Verify the activity of both the thiol-containing molecule and the maleimide linker. Ensure that buffers do not contain competing nucleophiles like Tris or glycine.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Mal-amido-PEG6-acid Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in Mal-amido-PEG6-acid conjugation reactions with thiol-containing molecules such as proteins, peptides, and antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound conjugation reaction?
The optimal pH for a maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly selective for thiol (sulfhydryl) groups. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity and the formation of unwanted byproducts. Below pH 6.5, the reaction rate slows down significantly.
Q2: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, it is crucial to reduce disulfide bonds to free sulfhydryl groups before initiating the conjugation reaction. Maleimides react specifically with free thiol (-SH) groups and are unreactive towards disulfide bonds (-S-S-).
Q3: What is the best reducing agent to use, and why?
Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent for maleimide conjugation. Unlike other common reducing agents like dithiothreitol (DTT), TCEP does not contain a thiol group and therefore will not compete with your target molecule for reaction with the maleimide. If DTT is used, it must be completely removed before adding the maleimide reagent, typically via dialysis or a desalting column. Recent studies have shown that TCEP can also react with maleimides, so it is advisable to remove excess TCEP before adding your maleimide reagent.
Q4: How should I prepare and store my this compound reagent?
The maleimide group is susceptible to hydrolysis in aqueous solutions, which increases with pH. It is highly recommended to prepare aqueous solutions of the maleimide reagent immediately before use. For storage, dissolve the reagent in a dry, anhydrous organic solvent such as DMSO or DMF and store at -20°C, protected from light and moisture.
Q5: What are the common side reactions that can lead to low yield?
Several side reactions can compete with the desired conjugation and reduce your yield:
-
Hydrolysis of the Maleimide: The maleimide ring can open in the presence of water, rendering it inactive.
-
Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines.
-
Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols.
-
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of Maleimide Reagent | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers that do not contain primary or secondary amines (e.g., PBS, HEPES). | |
| Oxidation of Thiols | Reduce disulfide bonds with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature. Degas buffers to minimize oxygen and prevent re-oxidation. | |
| Insufficient Molar Excess of Maleimide | Start with a 10-20 fold molar excess of the this compound reagent over the thiol-containing molecule. | |
| Competing Thiols in Buffer | If DTT was used for reduction, ensure its complete removal via desalting or dialysis before adding the maleimide reagent. | |
| Inaccessible Thiol Groups | The target cysteine residue may be sterically hindered within the protein's 3D structure. Consider protein denaturation or engineering a more accessible cysteine residue. | |
| Heterogeneous Product Mixture | Reaction with Primary Amines | Maintain the reaction pH at or below 7.5 to ensure chemoselectivity for thiols. |
| Incomplete Reaction | Increase the reaction time or the molar excess of the maleimide reagent. Monitor the reaction progress using analytical techniques like HPLC or SDS-PAGE. | |
| Multiple Conjugation Sites | If your protein has multiple cysteine residues, you may get a mixture of products with varying degrees of labeling. Site-directed mutagenesis can be used to create a protein with a single reactive cysteine. | |
| Loss of Conjugate During Purification | Inappropriate Purification Method | The choice of purification method is critical. Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC) are commonly used for purifying PEGylated proteins. Dialysis can also be effective for removing small molecule impurities. |
| Non-specific Binding to Chromatography Resin | PEGylated proteins can sometimes exhibit non-specific binding to chromatography resins. Adjusting the buffer composition (e.g., adding organic solvents for SEC) may be necessary. |
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation and Reduction:
-
Dissolve the protein containing a free cysteine in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP.
-
Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution.
-
Gently mix the reaction and protect it from light.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional but Recommended):
-
Add a small molecule thiol like L-cysteine or N-acetylcysteine to a final concentration of 1-10 mM to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted maleimide and other small molecules using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
-
Further purify the conjugate using IEX or HIC if necessary to separate different PEGylated species.
-
Visual Guides
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting low yield in maleimide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
How to prevent hydrolysis of the maleimide group during conjugation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the hydrolysis of the maleimide group during conjugation reactions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a critical issue in bioconjugation?
Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by the addition of water, forming an unreactive maleamic acid derivative. This is a significant concern because the hydrolyzed maleimide will no longer react with thiol groups (e.g., on cysteine residues of proteins), leading to failed or inefficient conjugation reactions.[1][2] This can result in low yields of the desired conjugate and complications in purification.
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
The stability of the maleimide group is primarily influenced by:
-
pH: The rate of hydrolysis significantly increases with increasing pH.[1][2] Alkaline conditions (pH > 7.5) promote rapid hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Environment: Prolonged exposure of the maleimide reagent to an aqueous solution before the conjugation reaction can lead to its inactivation.
Q3: What is the optimal pH range for maleimide conjugation to minimize hydrolysis?
The optimal pH for maleimide conjugation is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low. At a neutral pH of 7, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
Q4: How should I store maleimide reagents to prevent hydrolysis?
To maintain the reactivity of maleimide reagents, they should be stored as a dry powder at -20°C, protected from moisture. For creating stock solutions, use a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is highly recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.
Q5: Are there more stable alternatives to traditional maleimides?
Yes, next-generation maleimides have been developed with enhanced stability against hydrolysis. These can include maleimides with electron-withdrawing groups on the N-substituent, which can accelerate the stabilizing hydrolysis of the thiosuccinimide ring after conjugation. N-aryl maleimides, for instance, have been shown to form more stable conjugates compared to N-alkyl maleimides.
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
If you are experiencing low or no yield of your desired conjugate, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of Maleimide Reagent | Prepare fresh stock solutions of the maleimide reagent in anhydrous DMSO or DMF immediately before use. Avoid prolonged storage of maleimides in aqueous buffers. |
| Incorrect Reaction pH | Ensure the pH of your reaction buffer is strictly within the 6.5-7.5 range. Use a calibrated pH meter to verify. Buffers like PBS, HEPES, or MES are suitable choices. Avoid buffers containing primary amines (e.g., Tris) if the pH is above 7.5. |
| Oxidation of Thiol Groups | If your protein contains disulfide bonds, they must be reduced to free thiols prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Degas all buffers to minimize oxygen and prevent re-oxidation of thiols. |
| Presence of Competing Thiols | Ensure your reaction buffer is free of thiol-containing compounds like dithiothreitol (DTT) or β-mercaptoethanol, which will compete with your target molecule for reaction with the maleimide. If DTT is used for reduction, it must be removed before adding the maleimide reagent. |
| Insufficient Molar Excess of Maleimide | Optimize the molar ratio of the maleimide reagent to your protein. A 10- to 20-fold molar excess of the maleimide is a common starting point. |
| Elevated Reaction Temperature | If hydrolysis is suspected, consider performing the conjugation reaction at a lower temperature, such as 4°C, although this may require a longer reaction time. |
Data Presentation
The stability of the maleimide group is highly dependent on pH and the specific maleimide derivative. The following tables provide a summary of available quantitative data for the half-life of different maleimides under various conditions.
Table 1: Half-life of Unconjugated Maleimides
| Maleimide Derivative | pH | Temperature (°C) | Half-life |
| N-phenyl maleimide | Physiological | RT | ~55 minutes |
| N-fluorophenyl maleimide | Physiological | RT | ~28 minutes |
| Maleimide on PLGA Nanoparticles | 7.0 | 4 | ~32 days |
| Maleimide on PLGA Nanoparticles | 7.0 | 20 | ~11 days |
Note: "RT" denotes room temperature. Data is compiled from various sources and specific experimental conditions may vary.
Table 2: Half-life of Maleimide-Thiol Conjugates (Post-Conjugation Stability)
| Conjugate Type | pH | Temperature (°C) | Half-life of Hydrolysis |
| N-alkyl thiosuccinimide | 7.4 | 37 | 27 hours |
| N-aryl thiosuccinimide | 7.4 | 37 | 1.5 hours |
| N-fluorophenyl thiosuccinimide | 7.4 | 37 | 0.7 hours |
| N-aminoethyl thiosuccinimide | 7.4 | 37 | ~0.4 hours |
| "Self-hydrolysing" maleimide conjugate | 7.4 | 22 | ~25 minutes (unconjugated) |
| N-aminoethyl maleimide conjugate | 7.0 | RT | 3.6 hours |
Note: The hydrolysis of the thiosuccinimide ring post-conjugation is often desirable as it leads to a more stable product that is resistant to the retro-Michael reaction.
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol provides a general workflow for labeling a protein with a maleimide-activated molecule.
-
Protein Preparation and Disulfide Reduction (if necessary):
-
Dissolve the protein in a degassed conjugation buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10- to 100-fold molar excess of TCEP.
-
Incubate the mixture for 20-60 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Allow the maleimide reagent to warm to room temperature before opening the vial.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 10- to 20-fold) of the maleimide stock solution to the protein solution.
-
Gently mix the reaction and protect it from light.
-
Incubate for 2 hours at room temperature or overnight at 4°C for more sensitive proteins.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or β-mercaptoethanol.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.
-
Protocol 2: Assessing Maleimide Stability by UV-Vis Spectrophotometry
This protocol can be used to determine the rate of hydrolysis of a maleimide reagent under specific buffer conditions.
-
Prepare Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
Prepare Maleimide Stock Solution: Prepare a concentrated stock solution of the maleimide reagent in anhydrous DMSO.
-
Initiate Hydrolysis: Dilute the maleimide stock solution into each of the prepared buffers to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically around 1.0 AU). The maleimide group has a characteristic absorbance at approximately 302 nm, which will decrease as hydrolysis proceeds.
-
Monitor Absorbance: Immediately after dilution, begin monitoring the absorbance of the solution at the λmax of the maleimide (around 302 nm) over time.
-
Data Analysis: Plot the absorbance at 302 nm versus time for each pH value. The rate of hydrolysis can be determined from the decay of the absorbance signal.
Visualizations
Caption: Competing pathways of maleimide reaction: desired thiol conjugation versus undesired hydrolysis.
Caption: A logical workflow for troubleshooting low maleimide conjugation efficiency.
References
Addressing aggregation issues with Mal-amido-PEG6-acid conjugates.
This guide provides troubleshooting and optimization strategies for researchers encountering aggregation issues when using Mal-amido-PEG6-acid and similar maleimide-activated linkers for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation when creating conjugates with this compound?
A1: The most significant cause of aggregation is an increase in the overall hydrophobicity of the protein or antibody surface after conjugation.[1][2] While the PEG6 linker itself is hydrophilic and designed to mitigate this, conjugating a hydrophobic drug or molecule can create new hydrophobic patches on the protein's surface. These patches can interact between molecules, leading to aggregation.[1]
Q2: Can the maleimide-thiol conjugation chemistry itself lead to aggregation?
A2: Yes. The process often requires the reduction of disulfide bonds to generate free thiols (cysteines) for the maleimide to react with. If structurally critical disulfide bonds are reduced, the protein can partially unfold, exposing its hydrophobic interior and leading to aggregation.[3] It is crucial to use selective reduction methods or engineer cysteine residues in specific, non-critical locations.
Q3: My protein conjugate looks clear, but I get inconsistent results. Could there still be aggregates?
A3: Yes. Not all aggregates are visible as precipitates or turbidity. Soluble, high-molecular-weight aggregates can form that are not visible to the naked eye but can still compromise biological activity and increase the risk of an immune response.[1] It is essential to use analytical techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect and quantify these soluble aggregates.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
A4: A higher DAR generally correlates with a higher propensity for aggregation. Each conjugated molecule can alter the surface charge and increase hydrophobicity. Therefore, attaching more molecules amplifies these effects. Optimizing the molar excess of the this compound linker during the reaction is critical to achieving the desired DAR without excessive aggregation.
Q5: Are there any buffer additives that can help prevent aggregation during conjugation?
A5: Absolutely. Several excipients can be included in the conjugation and formulation buffers to enhance stability. Arginine and glutamate are known to increase protein solubility. Osmolytes and non-detergent sulfobetaines can also stabilize the native protein structure and prevent aggregation by being preferentially excluded from the protein surface.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common aggregation problems.
Problem 1: Visible precipitation or turbidity during/after the conjugation reaction.
This indicates severe aggregation, often due to significant changes in the protein's physicochemical properties.
| Possible Cause | Suggested Solution |
| pH is near the Isoelectric Point (pI) | Proteins are least soluble at their pI. Adjust the reaction buffer pH to be at least 1 unit away from the conjugate's pI. The optimal pH for the maleimide-thiol reaction is 6.5-7.5. |
| Over-labeling / High Molar Excess | Reduce the molar excess of the this compound reagent used in the reaction. Perform a titration to find the optimal ratio that yields an acceptable DAR without causing precipitation. |
| Protein Unfolding from Reduction | The reduction of essential disulfide bonds can cause the protein to unfold. Use milder or more selective reducing agents (e.g., TCEP instead of DTT) and optimize the reductant concentration, incubation time, and temperature. |
| Hydrophobic Payload | The conjugated molecule is highly hydrophobic. Consider including solubility-enhancing excipients like arginine (e.g., 50-100 mM) or non-detergent sulfobetaines in the reaction buffer. |
Problem 2: No visible precipitate, but Size Exclusion Chromatography (SEC) shows high molecular weight (HMW) species.
This points to the formation of soluble aggregates, which must be removed and prevented.
| Possible Cause | Suggested Solution |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions. Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL). The final product can be concentrated later if needed. |
| Sub-optimal Buffer Conditions | The buffer's ionic strength may be too low or too high. Screen different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to find the optimal condition for your specific conjugate. |
| Physical Stress | Shear stress from excessive mixing or exposure to air-liquid interfaces can induce aggregation. Use gentle mixing methods (e.g., end-over-end rotation) instead of vigorous vortexing. |
| Inefficient Purification | The purification method is not adequately removing aggregates. Optimize the SEC column and running conditions for better resolution between the monomeric conjugate and HMW species. |
Data Summary: Effect of Additives on Aggregation
The following table summarizes a typical screening experiment to reduce aggregation of a model antibody-drug conjugate (ADC), as measured by the percentage of high-molecular-weight (HMW) species via SEC.
| Condition | HMW Species (%) | Monomer Recovery (%) |
| Control (PBS, pH 7.4) | 18.5% | 81.5% |
| + 100 mM Arginine | 4.2% | 95.8% |
| + 0.5 M Sucrose | 9.8% | 90.2% |
| + 5% v/v Glycerol | 12.1% | 87.9% |
| pH 6.5 Buffer | 7.5% | 92.5% |
Data is representative. Results will vary based on the specific protein and conjugate.
Experimental Protocols & Methodologies
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines the fundamental steps for conjugating a this compound linker to a protein with available cysteine residues.
-
Protein Preparation:
-
If necessary, reduce interchain disulfide bonds in the antibody using a 10-fold molar excess of TCEP at 37°C for 60 minutes.
-
Immediately remove the reducing agent using a desalting column (e.g., G-25) equilibrated with a degassed, amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound-payload in an anhydrous organic solvent (e.g., DMSO) to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Adjust the protein concentration to 2-5 mg/mL in the reaction buffer.
-
Add a 5 to 10-fold molar excess of the dissolved linker-payload to the protein solution.
-
Incubate for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
-
Quenching & Purification:
-
Quench any unreacted maleimide groups by adding a final concentration of 1 mM N-ethylmaleimide or L-cysteine.
-
Remove excess linker-payload and reaction byproducts and perform buffer exchange using a desalting column or dialysis.
-
Purify the final conjugate and remove aggregates using Size Exclusion Chromatography (SEC).
-
Protocol 2: Quantification of Aggregates by SEC
-
System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0) at a flow rate of 0.5 mL/min.
-
Sample Preparation: Dilute the conjugate to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject 20-50 µL of the sample onto the column.
-
Data Analysis: Monitor the UV absorbance at 280 nm. Integrate the peak areas corresponding to the high-molecular-weight (HMW) aggregates and the main monomer peak. Calculate the percentage of aggregate using the formula: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.
Visualizations
Caption: Troubleshooting decision tree for aggregation issues.
Caption: General experimental workflow for bioconjugation.
Caption: Chemical pathway of maleimide-thiol conjugation.
References
Common side reactions of maleimide chemistry and how to avoid them.
Welcome to the technical support center for maleimide chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide chemistry?
A1: The most common side reactions in maleimide chemistry are:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at neutral to high pH, which renders it unreactive towards thiols. This can occur with the unreacted maleimide or the thiosuccinimide conjugate after it has formed.[1][2][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol is reversible. This can lead to the transfer of the conjugated molecule to other thiols, such as glutathione in vivo, causing off-target effects. This is a significant consideration for antibody-drug conjugates (ADCs).[1][4]
-
Reaction with Amines: While maleimides are highly selective for thiols at a pH of 6.5-7.5, their reactivity with primary amines (e.g., lysine residues) increases at pH values above 7.5, leading to undesirable side products.
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.
Q2: What is the optimal pH for maleimide conjugation and why is it critical?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. This range is crucial for several reasons:
-
Selectivity: Within this pH window, the reaction is highly chemoselective for thiols over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Reaction Rate: The reaction rate is dependent on the concentration of the reactive thiolate anion. Below pH 6.5, the thiol group is mostly protonated, leading to a very slow reaction.
-
Stability: Above pH 7.5, the rate of maleimide hydrolysis increases significantly, reducing the concentration of the active maleimide.
Q3: My maleimide reagent is not conjugating efficiently to my protein. What are the possible causes?
A3: Low conjugation efficiency can stem from several factors:
-
Hydrolyzed Maleimide: Maleimides are susceptible to hydrolysis in aqueous solutions. Always prepare aqueous solutions of maleimide-containing reagents immediately before use and store stock solutions in a dry, anhydrous organic solvent like DMSO or DMF.
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds, which do not react with maleimides. A pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary.
-
Incorrect pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.
-
Buffer Composition: Avoid buffers containing thiols (e.g., DTT) as they will compete with the target protein for reaction with the maleimide.
Q4: How can I improve the in vivo stability of my maleimide conjugate and prevent payload loss?
A4: The primary cause of payload loss in vivo is the retro-Michael reaction. To enhance stability, you can:
-
Induce Hydrolysis of the Thiosuccinimide Ring: After the initial conjugation, adjusting the pH of the conjugate solution to 8.5-9.0 can induce hydrolysis of the thiosuccinimide ring. This ring-opening results in a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.
-
Use Next-Generation Maleimides: Consider using maleimide derivatives designed for increased stability, such as those that undergo rapid hydrolysis after conjugation ("self-hydrolysing" maleimides) or those with electron-withdrawing N-substituents that accelerate ring-opening hydrolysis.
-
Thiazine Rearrangement for N-terminal Cysteines: If conjugating to an N-terminal cysteine, the spontaneous rearrangement to a stable thiazine ring can prevent the retro-Michael reaction.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step |
| Maleimide reagent has hydrolyzed. | Prepare fresh maleimide stock solution in anhydrous DMSO or DMF immediately before use. Avoid aqueous storage of maleimide reagents. |
| Buffer contains competing thiols (e.g., DTT). | Use a thiol-free buffer like PBS, HEPES, or Tris. If DTT was used for reduction, ensure its complete removal before adding the maleimide reagent. |
| Insufficient reduction of disulfide bonds. | Ensure complete reduction by using a sufficient molar excess of a suitable reducing agent like TCEP (10-100 fold molar excess). |
| Re-oxidation of free thiols. | Degas all buffers and perform the reaction under an inert gas (e.g., nitrogen, argon) to minimize oxygen exposure. Including a chelating agent like EDTA can also help. |
| Suboptimal pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. |
| Insufficient molar excess of maleimide reagent. | Optimize the molar ratio of the maleimide reagent to the protein. A 10-20 fold molar excess is a common starting point. |
Issue 2: Off-Target Reactions and Lack of Specificity
| Possible Cause | Troubleshooting Step |
| Reaction with primary amines (e.g., lysine residues). | Maintain the reaction pH strictly between 6.5 and 7.5. Above pH 7.5, the reactivity of amines towards the maleimide increases. |
| Thiol exchange with other molecules (Retro-Michael reaction). | After conjugation, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a stable succinamic acid thioether. Promptly purify the conjugate after the reaction to remove excess unreacted maleimide. |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide-Thiol Reaction and Side Reactions
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Very Low | Negligible | Low | Reaction is impractically slow. |
| 6.5 - 7.5 | Optimal | Low (Thiol reaction is ~1,000x faster at pH 7.0) | Relatively Low | Optimal range for specific thiol conjugation. |
| > 7.5 | High | Increases significantly, becomes competitive with thiol reaction | Increases significantly | Loss of chemoselectivity. |
Table 2: Stability of Maleimide-Thiol Conjugate (Thiosuccinimide)
| Condition | Stability Issue | Mitigation Strategy |
| Presence of other thiols (e.g., glutathione) | Susceptible to retro-Michael reaction (thiol exchange), leading to payload migration. | Induce post-conjugation hydrolysis of the thiosuccinimide ring (pH 8.5-9.0) to form a stable succinamic acid thioether. |
| N-terminal cysteine conjugation | Can undergo rearrangement to a more stable thiazine structure. | This is often a desired outcome as the thiazine is stable against retro-Michael reaction. Can be controlled by pH. |
Experimental Protocols
General Protocol for Protein-Maleimide Conjugation
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP.
-
Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction.
-
If a thiol-containing reducing agent like DTT is used, it must be removed prior to adding the maleimide reagent using a desalting column.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 1-10 mM.
-
Vortex the solution to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the prepared protein solution.
-
Gently mix the reaction and protect it from light, especially if using a fluorescent maleimide dye.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction and consume any excess maleimide, a small molecule thiol like cysteine or β-mercaptoethanol can be added.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography, dialysis, or other suitable methods to remove unreacted maleimide and other small molecules.
-
-
Post-Conjugation Stabilization (Optional but Recommended):
-
To prevent the retro-Michael reaction, adjust the pH of the purified conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C to induce hydrolysis of the thiosuccinimide ring. Monitor the reaction by mass spectrometry.
-
Re-neutralize the solution to pH 7.0-7.5 for storage.
-
-
Storage:
-
For short-term storage, keep the conjugate at 2-8°C, protected from light.
-
For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C or -80°C. Adding a preservative like sodium azide can prevent microbial growth.
-
Visualizations
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Mal-amido-PEG6-acid
Welcome to the technical support center for optimizing your antibody-drug conjugates (ADCs) using Mal-amido-PEG6-acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to help researchers, scientists, and drug development professionals achieve a consistent and optimal drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide conjugation step?
A1: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[1][2] This pH range is critical for ensuring the specific and efficient reaction of the maleimide group with free thiol (-SH) groups on the antibody, which are generated by reducing cysteine residues.[2] At a pH of 7, the reaction rate with thiols is about 1,000 times faster than with amines (like those on lysine residues).[1][2] Above pH 7.5, the risk of side reactions with amines increases, while below pH 6.5, the reaction with thiols slows down considerably.
Q2: Why is my Drug-to-Antibody Ratio (DAR) consistently low?
A2: A low DAR is a common issue with several potential causes. The most frequent culprits include inefficient reduction of the antibody's disulfide bonds, using a suboptimal molar ratio of the this compound linker, or instability of the linker itself. Incomplete reduction means fewer free thiol groups are available for conjugation. An insufficient amount of the linker-payload will not drive the reaction to completion. Lastly, if the maleimide group hydrolyzes due to improper storage or buffer conditions, it can no longer react with the thiols.
Q3: I'm observing significant aggregation of my ADC post-conjugation. What can I do to prevent this?
A3: Aggregation is often caused by increased hydrophobicity of the ADC after the drug-linker is attached. Several factors can exacerbate this, including the use of organic co-solvents to dissolve the linker-payload, unfavorable buffer conditions, or operating at a pH near the antibody's isoelectric point. To mitigate aggregation, it is crucial to keep the concentration of organic solvents (like DMSO or DMF) below 10% in the final reaction mixture. Optimizing the buffer composition and ensuring the final ADC is in a stabilizing buffer can also prevent aggregation. In some cases, immobilizing the antibody on a solid support during conjugation can physically prevent the antibodies from aggregating.
Q4: How can I improve the stability of the final ADC and prevent drug loss in circulation?
A4: The thioether bond formed between the maleimide and the cysteine thiol can sometimes be unstable and undergo a retro-Michael reaction, leading to premature drug release in the bloodstream. This can reduce efficacy and increase off-target toxicity. To improve stability, one strategy is to induce hydrolysis of the thiosuccinimide ring, which creates a more stable, ring-opened derivative that is resistant to the retro-Michael reaction. This can be achieved by incubating the ADC at a pH of 9.0, though this may cause other modifications. Newer generations of maleimide linkers are designed to be self-stabilizing or have substitutions that enhance stability.
Q5: What are the most reliable methods for determining the average DAR?
A5: Several methods are widely used to determine the average DAR, each with its own advantages. The most common techniques are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
-
UV/Vis Spectroscopy is a simple and rapid method but can be skewed by the presence of free drug and provides no information on drug distribution.
-
HIC is considered the standard for analyzing cysteine-conjugated ADCs, as it can separate species with different numbers of conjugated drugs, providing both the average DAR and the drug load distribution under non-denaturing conditions.
-
Mass Spectrometry (MS) , particularly LC-MS, offers high resolution for accurate mass measurement and can determine the DAR for both glycosylated and deglycosylated forms of the ADC.
Troubleshooting Guide
This guide addresses common problems encountered during the ADC conjugation process with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low DAR or No Conjugation | Inefficient Antibody Reduction: Not enough free thiols are available for reaction. | Increase the molar excess of the reducing agent (e.g., TCEP). Optimize reduction time and temperature (e.g., 37°C for 30-90 minutes). Ensure the reducing agent is active and fresh. |
| Insufficient Linker-Payload: The molar ratio of the linker to the antibody is too low to drive the reaction. | Increase the molar ratio of the this compound linker-payload. A starting point of 5:1 to 10:1 (linker:antibody) is common. | |
| Maleimide Hydrolysis: The maleimide group has been hydrolyzed by moisture or suboptimal pH and is no longer reactive. | Prepare fresh linker-payload stock solution in an anhydrous solvent like DMSO or DMF immediately before use. Ensure the reaction buffer pH is maintained between 6.5 and 7.5. | |
| Re-oxidation of Thiols: Free thiols on the antibody have formed disulfide bonds again before the linker could react. | Degas all buffers and consider performing the reaction under an inert gas (e.g., nitrogen). Add a chelating agent like EDTA to the buffer to inhibit metal-catalyzed oxidation. | |
| High DAR / Lack of Control | Excessive Antibody Reduction: Too many disulfide bonds were reduced, leading to over-conjugation. | Carefully control the molar equivalents of the reducing agent and the reduction time. Perform small-scale experiments to find the optimal conditions. |
| High Molar Ratio of Linker: A large excess of the linker-payload can lead to a higher-than-expected DAR. | Titrate the molar ratio of the linker-payload to find the optimal concentration that yields the target DAR. | |
| ADC Aggregation | Increased Hydrophobicity: The conjugated drug-linker makes the ADC surface more hydrophobic, promoting self-association. | Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) in the final reaction mixture (keep <10%). Exchange the final ADC into a formulation buffer optimized for stability. |
| Suboptimal Buffer Conditions: The reaction buffer's pH or salt concentration may promote aggregation. | Screen different buffer conditions. Avoid having the pH of the system near the antibody's isoelectric point. | |
| Poor In Vivo Stability (Drug Loss) | Retro-Michael Reaction: The thioether bond is unstable and reverts, releasing the drug-linker payload. | Induce hydrolysis of the thiosuccinimide ring post-conjugation (e.g., incubate at pH 9 for several hours) to form a more stable structure. Consider using next-generation, stabilized maleimide linkers for conjugation. |
Experimental Protocols & Workflows
General Experimental Workflow
The process of creating an ADC with this compound involves a sequential, multi-step process that must be carefully controlled to achieve the desired DAR.
Protocol 1: Cysteine-Based ADC Conjugation
This protocol outlines a standard method for conjugating a this compound-drug construct to a monoclonal antibody via reduced interchain cysteine residues.
1. Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., PBS, 50 mM sodium phosphate, 2 mM EDTA, pH 7.4).
-
Add a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is recommended as it does not contain thiols and won't compete in the subsequent reaction.
-
Incubate the mixture at 37°C for 30-90 minutes. The optimal time and TCEP concentration should be determined empirically for each antibody.
-
Remove the excess TCEP immediately using a desalting column (e.g., Sephadex G-25) or spin filtration, exchanging the antibody into fresh, degassed conjugation buffer.
2. Conjugation Reaction:
-
Immediately after desalting, determine the concentration of the reduced antibody.
-
Prepare a stock solution of the this compound-drug payload in an anhydrous organic solvent such as DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of 5-10 fold for the drug-linker is a good starting point. Ensure the final concentration of the organic solvent is below 10% to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
3. Quenching and Purification:
-
To stop the reaction, add a quenching agent to cap any unreacted maleimide groups. N-acetylcysteine at a 2-fold molar excess to the linker is commonly used.
-
Purify the ADC from unconjugated drug-linker, quenching agent, and any aggregates using a suitable chromatography method such as Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing and resolving common issues during DAR optimization.
Data Summary Tables
Table 1: Key Reaction Parameter Optimization
| Parameter | Typical Range | Impact on DAR and Purity | Reference |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol-maleimide specificity; pH > 7.5 increases amine side reactions, pH < 6.5 slows thiol reaction. | |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Higher ratios drive the reaction to completion, increasing DAR. Excessive ratios can lead to aggregation. | |
| Reducing Agent (TCEP) Molar Ratio | 10:1 to 20:1 (to mAb) | Determines the number of available free thiols. Must be optimized to achieve target DAR (e.g., DAR 4 or 8). | |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins to minimize degradation. | |
| Reaction Time | 1 - 4 hours | Insufficient time leads to incomplete conjugation and low DAR. Reaction progress can be monitored by HPLC. |
Table 2: Comparison of DAR Characterization Methods
| Method | Principle | Advantages | Limitations | Reference |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for antibody, drug-specific λ for payload) and uses Beer-Lambert law. | Simple, fast, and convenient for a quick estimation of the average DAR. | Does not provide information on drug distribution. Prone to overestimation if free drug is present in the sample. | |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Each additional drug-linker increases the molecule's hydrophobicity. | Considered the gold standard for cysteine-ADCs. Provides average DAR and drug load distribution. Uses non-denaturing conditions. | Less effective for lysine-conjugated ADCs. The use of salt gradients is incompatible with direct MS analysis. | |
| Reversed-Phase HPLC (RP-HPLC) | Separates reduced ADC light and heavy chains based on hydrophobicity under denaturing conditions. | Compatible with mass spectrometry. Can analyze average DAR, drug distribution, and free drug levels. | Denaturing conditions can cause dissociation of ADC components, which may not be ideal for all analyses. | |
| Mass Spectrometry (MS) | Measures the precise molecular weight of the intact ADC or its subunits to determine the number of conjugated drugs. | Highly accurate and provides detailed information on different drug-loaded species and other modifications. | Can be complex, especially with heterogeneous samples like glycosylated antibodies. |
References
Instability of the thioether bond and strategies for stabilization.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of the thioether bond and strategies for its stabilization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of a thioether bond in my bioconjugate?
A1: Thioether bond instability, particularly in the common thiosuccinimide linkage derived from maleimide-thiol reactions, is influenced by several factors:
-
Retro-Michael Reaction: This is a significant pathway for degradation, where the thioether bond reverts, leading to dissociation of the conjugate. This is especially prevalent in the presence of endogenous thiols like glutathione.[1]
-
pH: The stability of the thiosuccinimide linkage is pH-dependent. Higher pH can lead to instability.[2] The optimal pH for maleimide conjugation to achieve a stable thioether bond is between 6.5 and 7.5.[3]
-
Oxidation: The sulfur atom in a thioether is susceptible to oxidation, which can form sulfoxides and sulfones, altering the properties and stability of the molecule.[4][5]
-
Local Chemical Environment: The stability of a thioether linkage can be influenced by the surrounding amino acid residues and the overall structure of the protein.
Q2: I am observing premature cleavage of my antibody-drug conjugate (ADC) in plasma. What could be the cause?
A2: Premature cleavage of ADCs in plasma is a common issue, often linked to the instability of the linker. If your ADC utilizes a maleimide-based linker, the thioether bond is likely undergoing a retro-Michael reaction. This can be exacerbated by exchange with serum proteins containing free thiols, such as albumin. Assessing the plasma stability of your ADC is a critical step in development.
Q3: What are the main strategies to enhance the stability of thioether bonds in my therapeutic proteins or peptides?
A3: Several strategies can be employed to stabilize thioether linkages:
-
Hydrolysis of the Succinimide Ring: For maleimide-derived thioethers, hydrolysis of the succinimide ring to the corresponding succinamic acid can increase stability and prevent the retro-Michael reaction.
-
Use of Alternative Linkers: Employing linkers that form more stable thioether bonds is a primary strategy. Phenyloxadiazole sulfone linkers, for instance, have shown improved stability in human plasma compared to maleimide linkers.
-
Conversion to Methylene Thioacetals: Disulfide bonds can be converted into highly stable methylene thioacetals, which are resistant to reduction and stable across a range of pH and temperatures.
-
Intramolecular Crosslinking: Introducing intramolecular thioether bridges can significantly increase the proteolytic and thermal stability of proteins.
Q4: How does a sulfone linker improve the stability of an ADC compared to a maleimide linker?
A4: Sulfone linkers offer enhanced stability primarily due to the nature of the bond formed. The heteroaromatic structure of some sulfone linkers and the methyl sulfone acting as a leaving group contribute to this enhanced stability. This makes the resulting thioether bond more resistant to thioether exchange with other thiols present in biological systems.
Troubleshooting Guides
Issue 1: Low Yield of Thioether Conjugate in a Maleimide-Based Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of reaction buffer | Ensure the reaction buffer pH is maintained between 6.5 and 7.5. | This pH range is optimal for the selective reaction of maleimides with thiols, minimizing side reactions with other nucleophilic groups like amines. |
| Presence of competing thiols in the buffer | Use thiol-free buffers such as PBS, HEPES, or Tris. If a reducing agent like DTT was used, ensure its complete removal before adding the maleimide reagent. | Competing thiols will react with the maleimide, reducing the yield of the desired conjugate. |
| Re-oxidation of free thiols to disulfides | Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding a chelating agent like EDTA to the buffer. | Oxygen can oxidize free thiols back to disulfides, which are unreactive with maleimides. |
| Hydrolysis of the maleimide reagent | Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. | Maleimides are susceptible to hydrolysis in aqueous solutions, which inactivates them. |
Issue 2: Instability of Purified Thioether Conjugate During Storage or in Subsequent Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Retro-Michael reaction leading to dissociation | For maleimide conjugates, consider hydrolyzing the succinimide ring to the more stable succinamic acid form by adjusting the pH. Alternatively, re-evaluate the linker chemistry and consider more stable alternatives like sulfone-based linkers. | The thiosuccinimide linkage is prone to reversal, especially in the presence of other thiols. |
| Oxidation of the thioether bond | Store the conjugate under an inert atmosphere and at low temperatures. Avoid exposure to oxidizing agents. | The sulfur atom in the thioether is susceptible to oxidation, which can alter the conjugate's properties. |
| Proteolytic degradation | For therapeutic proteins, consider introducing intramolecular thioether crosslinks to enhance stability against proteases. | Intramolecular crosslinking can rigidify the protein structure, making it less susceptible to enzymatic degradation. |
Quantitative Data on Thioether Bond Stability
Table 1: Comparative Stability of Maleimide vs. Sulfone Conjugates in Human Plasma
| Linker Type | Conjugation Site | % Intact Conjugate after 72h in Human Plasma at 37°C | Reference |
| Maleimide | LC-V205C | ~80% | |
| Sulfone | LC-V205C | >90% | |
| Maleimide | Fc-S396C | ~20% | |
| Sulfone | Fc-S396C | ~66% |
Note: The stability of the conjugate is highly dependent on the specific conjugation site on the antibody.
Table 2: Half-life of Peptides in Serum
| Peptide Modification | Half-life (t1/2) | Reference |
| Unmodified Peptides | Varies significantly based on sequence | |
| Conjugation to inert chemical moieties | Can increase half-life from hours to over 30 hours |
Experimental Protocols
Protocol 1: Conversion of Disulfide Bridges to Methylene Thioacetals
This protocol describes a one-pot conversion of a disulfide bond in a native peptide to a more stable methylene thioacetal.
Materials:
-
Peptide containing a disulfide bond
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Triethylamine (TEA)
-
Diiodomethane (CH₂I₂)
-
Tetrahydrofuran (THF)
-
Water (HPLC grade)
-
HPLC-MS for reaction monitoring and purification
Procedure:
-
Disulfide Reduction: Dissolve the disulfide-containing peptide in an aqueous buffer. Add TCEP (1.5 equivalents) to the solution to reduce the disulfide bond to free thiols. Monitor the reduction by HPLC-MS.
-
Thioacetal Formation: Once the reduction is complete, add TEA (5.0 equivalents) in THF, followed by the sequential addition of diiodomethane (4.0 equivalents) in THF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the thioacetal formation by HPLC-MS. The reaction is typically complete within 6.5 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and lyophilize. Purify the crude thioacetal-modified peptide by preparative HPLC.
Protocol 2: Assessment of ADC Stability in Plasma
This protocol outlines a general workflow for evaluating the stability of an antibody-drug conjugate (ADC) in plasma using LC-MS.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration at 37°C. Include a control sample of the ADC incubated in PBS.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 144 hours), withdraw aliquots of the incubation mixture.
-
Sample Preparation: Process the plasma samples to isolate the ADC. This may involve affinity capture using protein A or other appropriate methods.
-
LC-MS Analysis: Analyze the isolated ADC samples by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates instability and drug deconjugation.
-
Data Analysis: Plot the average DAR as a function of time to determine the stability profile of the ADC in plasma.
Visualizations
Caption: Oxidation pathway of a thioether to sulfoxide and sulfone.
Caption: Instability of maleimide-thiol conjugates and a stabilization strategy.
Caption: Experimental workflow for assessing ADC stability in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Impact of pH on Mal-amido-PEG6-acid reaction efficiency and stability.
Welcome to the Technical Support Center for Mal-amido-PEG6-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction efficiency and ensuring the stability of conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during bioconjugation experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[1][2] | - Prepare aqueous solutions of this compound immediately before use. - Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C.[2] - Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[2][3] |
| Oxidation of Thiol Groups: Thiol groups on the target molecule may have formed disulfide bonds, which are unreactive with maleimides. | - Reduce disulfide bonds using a thiol-free reducing agent like TCEP prior to conjugation. - If DTT is used, it must be completely removed before adding the maleimide reagent. - Degas buffers to minimize oxygen and prevent re-oxidation of thiols. | |
| Incorrect Reaction pH: The pH of the buffer is outside the optimal range for the maleimide-thiol reaction. | - Verify the pH of your reaction buffer is between 6.5 and 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. | |
| Insufficient Molar Ratio of Linker: The amount of this compound is not sufficient to react with all available thiol groups. | - Increase the molar excess of this compound to the thiol-containing molecule. A 10- to 20-fold molar excess is a common starting point for protein labeling. | |
| Poor Selectivity (Reaction with Amines) | High Reaction pH: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues. | - Maintain the reaction pH at or below 7.5 to ensure chemoselectivity for thiol groups. - Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. |
| Conjugate Instability | Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is potentially reversible, leading to the transfer of the payload to other thiol-containing molecules. | - After conjugation, consider hydrolyzing the thiosuccinimide ring to form a more stable ring-opened structure. This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 8-9) for a short period. |
| Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a rearrangement can occur, forming a stable six-membered thiazine ring, especially at neutral to basic pH. | - If working with an N-terminal cysteine, perform the conjugation at a more acidic pH (around 6.0-6.5) to protonate the N-terminal amine and minimize this side reaction. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the reaction of this compound with a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5. This range provides an excellent balance between reaction rate and selectivity. Below pH 6.5, the reaction rate is significantly slower because the concentration of the reactive thiolate anion is lower. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines (e.g., lysine residues), leading to reduced selectivity.
2. How does pH affect the stability of the maleimide group on this compound?
The maleimide group is prone to hydrolysis, a reaction that opens the maleimide ring to form an unreactive maleamic acid derivative. The rate of this hydrolysis is highly pH-dependent and increases significantly with increasing pH. Therefore, to maintain the reactivity of this compound, it is crucial to avoid prolonged exposure to aqueous solutions, especially at pH values above 7.5.
3. Can I use any buffer for the conjugation reaction?
It is recommended to use non-nucleophilic buffers that do not contain primary or secondary amines, such as phosphate-buffered saline (PBS) or HEPES, especially if there is a possibility of the pH increasing above 7.5. Buffers containing amines, like Tris, can compete with the target molecule for reaction with the maleimide at higher pH values.
4. My target protein has disulfide bonds. What should I do before conjugation?
Disulfide bonds must be reduced to free thiol (-SH) groups for the reaction with the maleimide to occur. Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent because it is thiol-free and does not need to be removed before adding the maleimide linker. If other reducing agents like dithiothreitol (DTT) are used, they must be completely removed from the protein solution prior to adding this compound, as they will compete in the reaction.
5. How can I monitor the progress of the conjugation reaction?
The progress of the reaction can be monitored using various analytical techniques. Size-exclusion chromatography (SEC) or SDS-PAGE can be used to observe the formation of the higher molecular weight conjugate. Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the starting materials from the product and quantify the extent of the reaction. Mass spectrometry is also a valuable tool to confirm the mass of the final conjugate.
Quantitative Data Summary
The following table summarizes the impact of pH on the maleimide-thiol reaction. The data is based on general maleimide chemistry and serves as a strong guideline for reactions involving this compound.
| pH Range | Reaction Efficiency with Thiols | Stability of Maleimide Group (Hydrolysis) | Selectivity (Thiol vs. Amine) | Key Considerations |
| < 6.5 | Low | High | Very High | Reaction rate is significantly reduced due to the low concentration of the nucleophilic thiolate anion. |
| 6.5 - 7.5 | Optimal | Good | Optimal | This is the recommended pH range for efficient and selective thiol conjugation. |
| > 7.5 | High | Decreasing | Decreasing | The rate of maleimide hydrolysis increases significantly. Competitive reaction with primary amines becomes more prominent. |
| > 8.5 | High | Low | Low | The reaction with primary amines is favored, and the rate of maleimide hydrolysis is high. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein
This protocol outlines the essential steps for a successful conjugation reaction.
-
Protein Preparation and Reduction:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.2) to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce the disulfides to free thiols.
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescently labeled maleimide.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Protocol 2: Monitoring Maleimide Hydrolysis by UV-Vis Spectroscopy
This protocol can be used to assess the stability of this compound in your chosen buffer system.
-
Materials:
-
This compound
-
Reaction buffers at various pH values (e.g., pH 6.5, 7.5, 8.5)
-
UV-Vis spectrophotometer and cuvettes
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration that gives a measurable absorbance around 300 nm.
-
Immediately measure the absorbance of each solution at the characteristic wavelength for the maleimide group (around 302 nm).
-
Continue to measure the absorbance at regular time intervals to monitor the decrease in absorbance, which corresponds to the hydrolysis of the maleimide ring.
-
Plot absorbance versus time to determine the rate of hydrolysis at each pH.
-
Visualizations
Caption: Experimental workflow for maleimide-thiol conjugation.
References
Technical Support Center: Enhancing Hydrophobic Molecule Solubility with Mal-amido-PEG6-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mal-amido-PEG6-acid to improve the solubility of hydrophobic molecules. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and illustrative diagrams to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the solubility of hydrophobic molecules?
A1: this compound is a heterobifunctional crosslinker. It possesses two reactive ends: a maleimide group and a carboxylic acid, separated by a 6-unit polyethylene glycol (PEG) chain.[1] The hydrophilic PEG spacer is the key to its function in enhancing solubility. When conjugated to a hydrophobic molecule, the PEG chain imparts its water-soluble properties to the entire conjugate, effectively increasing its aqueous solubility.[2][3]
Q2: What are the primary applications of this compound in drug development?
A2: Beyond improving the solubility of hydrophobic small molecule drugs, this linker is versatile for various bioconjugation applications.[4] These include the development of Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic drug to an antibody, and the modification of proteins and peptides to enhance their stability and pharmacokinetic profiles.[4]
Q3: How should this compound be stored and handled?
A3: this compound is sensitive to moisture and should be stored at -20°C in a dry, dark environment. When preparing to use it, allow the container to equilibrate to room temperature before opening to prevent condensation. For creating stock solutions, it is advisable to use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q4: What are the optimal reaction conditions for conjugating this compound to a target molecule?
A4: The optimal conditions depend on which functional group of the linker you are using.
-
Maleimide-thiol conjugation: This reaction is most efficient and selective for thiol groups (like those on cysteine residues) at a pH range of 6.5-7.5.
-
Carboxylic acid-amine conjugation: The carboxylic acid needs to be activated first, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a stable amide bond with primary amines (like those on lysine residues).
Q5: How can I measure the increase in aqueous solubility of my hydrophobic molecule after conjugation?
A5: The shake-flask method is a common technique to determine aqueous solubility. This involves adding an excess amount of the lyophilized conjugate to a known volume of an aqueous buffer (e.g., PBS, pH 7.4). The suspension is then agitated at a constant temperature for 24-48 hours to reach equilibrium. After this period, the solution is filtered to remove any undissolved solid, and the concentration of the dissolved conjugate in the filtrate is measured, typically by UV-Vis spectrophotometry or HPLC.
Data Presentation: Solubility Enhancement
While specific quantitative data for this compound is not extensively published, the following table summarizes the reported solubility enhancement for various hydrophobic drugs when conjugated with similar PEG linkers, illustrating the potential for significant improvements.
| Hydrophobic Drug | PEG Linker Type | Fold Increase in Solubility |
| SN-38 | Multi-arm PEG | 400 to 1000-fold |
| SN-38 | Poly(2-ethyl 2-oxazoline)-poly(L-glutamic acid) block copolymer | >10,000-fold |
| Paclitaxel | Humic Acid Complex | >600-fold (to 60.2 mg/ml) |
| Ciprofloxacin | LA-PEG | 562.7% (in 2% excipient) |
| Probucol | LA-PEG | 84614.3% (in 1% excipient) |
Table based on data from BenchChem Technical Support Center.
Experimental Protocols
Protocol 1: Functionalization of a Hydrophobic Molecule with a Thiol Group
This protocol provides a general method for introducing a thiol group onto a hydrophobic molecule that has a suitable leaving group (e.g., a halide).
Materials:
-
Hydrophobic molecule with a leaving group (e.g., bromo- or iodo-functionalized)
-
Sodium hydrosulfide (NaSH) or a similar thiolating agent
-
Anhydrous solvent (e.g., DMF, THF)
-
Nitrogen or Argon gas supply
-
Reaction vessel
-
Purification system (e.g., silica gel chromatography)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the hydrophobic molecule in the anhydrous solvent under an inert atmosphere (nitrogen or argon).
-
Thiolation: Add a molar excess of the thiolating agent (e.g., 1.5 to 3 equivalents of NaSH) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating, depending on the reactivity of the substrate. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding an aqueous solution (e.g., water or a mild acid).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using silica gel chromatography to obtain the thiolated hydrophobic molecule.
Protocol 2: Conjugation of a Thiol-Containing Hydrophobic Drug to this compound
This protocol outlines the steps for conjugating a hydrophobic drug with a free thiol group to the maleimide moiety of the linker.
Materials:
-
Thiol-containing hydrophobic drug
-
This compound
-
Anhydrous DMF or DMSO
-
Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification system (e.g., Reverse-Phase HPLC or Size-Exclusion Chromatography)
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Drug Preparation: Dissolve the thiol-containing hydrophobic drug in a minimal amount of anhydrous DMF or DMSO.
-
Linker Preparation: Dissolve this compound in PBS (pH 6.5-7.5). A 1.5 to 5-fold molar excess of the linker over the drug is recommended.
-
Conjugation: Slowly add the dissolved drug to the linker solution while gently stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or HPLC.
-
Quenching (Optional): To consume any unreacted maleimide groups, a quenching reagent like N-acetyl cysteine can be added.
-
Purification: Purify the conjugate using RP-HPLC or SEC.
-
Characterization: Confirm the structure and purity of the final conjugate by LC-MS and NMR.
-
Lyophilization: Lyophilize the purified product to obtain a powder for further use.
Protocol 3: Conjugation of an Amine-Containing Hydrophobic Drug to this compound
This protocol involves a two-step process: first activating the carboxylic acid group of the linker, and then reacting it with the amine-containing drug.
Materials:
-
Amine-containing hydrophobic drug
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Purification system (RP-HPLC)
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Activation of Linker: Dissolve this compound in anhydrous DMF or DMSO. Add 1.5-2.0 molar equivalents of EDC and NHS to the linker solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Drug Preparation: Dissolve the amine-containing hydrophobic drug in anhydrous DMF or DMSO.
-
Conjugation: Add the drug solution to the activated linker solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS or HPLC.
-
Purification: Purify the conjugate using RP-HPLC.
-
Characterization: Confirm the structure and purity of the final conjugate by LC-MS and NMR.
-
Lyophilization: Lyophilize the purified product to obtain a powder for further use.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Explanation | Recommended Solution |
| Hydrolysis of the maleimide group | The maleimide ring can open in the presence of water, especially at pH > 7.5, rendering it unreactive towards thiols. | Maintain the reaction pH strictly between 6.5 and 7.5. Use freshly prepared buffers and linker solutions. Limit the reaction time to the minimum required. |
| Inactive thiol or amine group on the hydrophobic drug | The reactive group on the drug may have degraded during storage or, in the case of thiols, oxidized to form disulfides. | Ensure proper storage of the hydrophobic drug. For thiols, consider a pre-reduction step with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by its removal before adding the maleimide linker. |
| Degradation of the hydrophobic drug | The drug molecule itself might not be stable under the reaction conditions. | Perform control experiments with the drug alone under the reaction conditions to check its stability. If instability is observed, consider milder conditions (e.g., lower temperature, shorter reaction time). |
Problem 2: Difficulty in Purifying the Conjugate
| Possible Cause | Explanation | Recommended Solution |
| Similar physicochemical properties of the conjugate and unreacted starting materials | If the hydrophobic drug is large, the PEG6 linker may not sufficiently alter its properties for easy separation by size-exclusion chromatography. In reverse-phase HPLC, their retention times might be very close. | Optimize the purification method. For RP-HPLC, try different solvent gradients, columns, or mobile phase additives. For SEC, ensure the column has the appropriate fractionation range. Consider alternative purification techniques like ion-exchange chromatography if the conjugate has a different net charge. |
| Precipitation of the conjugate during purification | The conjugate, while more soluble than the parent drug, may still have limited solubility in certain solvent systems used for purification. | Adjust the mobile phase composition to improve solubility. For RP-HPLC, this might involve changing the organic solvent or adding a solubility enhancer. Ensure the concentration of the sample loaded onto the column is not too high. |
Mandatory Visualizations
Experimental Workflow: Conjugation of a Thiol-Containing Hydrophobic Drug
Caption: Workflow for conjugating a thiol-containing hydrophobic drug.
Signaling Pathway: EGFR Signaling Targeted by Hydrophobic Kinase Inhibitors
Many hydrophobic small molecule drugs are tyrosine kinase inhibitors (TKIs) that target signaling pathways involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Improving the solubility of these inhibitors through PEGylation can enhance their therapeutic potential.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a TKI.
References
Validation & Comparative
Validating Mal-amido-PEG6-acid Conjugation: A Comparative Guide to HPLC Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of therapeutic proteins, antibodies, or peptides with modifying agents is a critical step in the development of novel therapeutics. The use of discrete polyethylene glycol (PEG) linkers, such as Mal-amido-PEG6-acid, offers precise control over the modification process. However, rigorous analytical validation is paramount to ensure the desired product quality, efficacy, and safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the conjugation of this compound.
This document outlines the principles, presents comparative performance data, and provides detailed experimental protocols for Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Principles of Analytical Techniques for Conjugation Validation
The validation of this compound conjugation primarily involves confirming the covalent attachment of the PEG linker to the target molecule and quantifying the extent of this modification. Several analytical techniques can be employed, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of biomolecules.[1] It separates components of a mixture based on their differential interactions with a stationary phase. For PEGylated proteins, two primary modes are employed:
-
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius.[1] Successful conjugation with this compound will increase the size of the molecule, leading to an earlier elution from the column compared to the unconjugated species.
-
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain alters the polarity of the molecule, resulting in a change in retention time, which can be used to resolve conjugated from unconjugated forms.
-
-
Mass Spectrometry (MS) provides a direct measurement of the molecular weight of the analyte.[2][3][4] This technique offers high specificity and accuracy in confirming the addition of the this compound linker by detecting the corresponding mass shift. It can also provide information on the degree of PEGylation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. The increase in mass and potential conformational changes upon PEGylation can lead to a visible shift in the protein's migration pattern on the gel. However, PEGylated proteins can exhibit anomalous migration and band broadening.
Comparative Performance Analysis
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, high-throughput screening, or detailed structural information. The following tables summarize the key performance parameters of each technique for the validation of this compound conjugation.
Table 1: Quantitative Performance Comparison of Analytical Techniques
| Parameter | SEC-HPLC | RP-HPLC | Mass Spectrometry (MALDI-TOF) | SDS-PAGE |
| Primary Measurement | Change in Hydrodynamic Radius | Change in Hydrophobicity | Molecular Weight | Apparent Molecular Weight |
| Typical Retention Time Shift | 1-5 minutes earlier elution | 2-10 minutes change | N/A | Visible band shift |
| Resolution | Good for separating aggregates and unconjugated protein | High resolution of different conjugated species | N/A | Lower resolution, potential for band broadening |
| Sensitivity | µg range | ng to µg range | fmol to pmol range | ng to µg range |
| Quantitative Accuracy | High | High | Semi-quantitative to Quantitative (with standards) | Semi-quantitative (densitometry) |
| Throughput | Moderate | Moderate | Low to Moderate | High |
Table 2: Qualitative Performance Comparison of Analytical Techniques
| Feature | SEC-HPLC | RP-HPLC | Mass Spectrometry | SDS-PAGE |
| Confirmation of Conjugation | Yes (indirect) | Yes (indirect) | Yes (direct) | Yes (indirect) |
| Information on Purity | Yes (aggregates, fragments) | Yes (isomers, impurities) | Yes (adducts, fragments) | Yes (gross purity) |
| Structural Information | Limited (size) | Limited (hydrophobicity) | High (mass, sequence) | Limited (apparent size) |
| Ease of Use | Relatively straightforward | Requires method development | Complex instrumentation and data analysis | Relatively simple |
| Cost | Moderate | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide standardized protocols for each analytical technique.
Protocol 1: SEC-HPLC Analysis of this compound Conjugates
This protocol is designed to separate the conjugated protein from the unconjugated protein and any high-molecular-weight aggregates.
Materials:
-
SEC-HPLC system with UV detector
-
SEC column (e.g., suitable for the molecular weight range of the protein)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Protein conjugate sample
-
Unconjugated protein standard
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the conjugate sample and the unconjugated standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the samples through a 0.22 µm syringe filter.
-
Injection: Inject 20 µL of the unconjugated standard onto the column and record the chromatogram.
-
Analysis: Inject 20 µL of the conjugate sample onto the column and record the chromatogram.
-
Data Interpretation: Compare the chromatograms. The conjugated protein will elute earlier than the unconjugated protein. Integrate the peak areas to quantify the percentage of conjugated, unconjugated, and aggregated species.
Protocol 2: RP-HPLC Analysis of this compound Conjugates
This protocol provides high-resolution separation of the conjugated and unconjugated species.
Materials:
-
RP-HPLC system with UV detector
-
C4 or C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Protein conjugate sample
-
Unconjugated protein standard
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dilute the conjugate sample and unconjugated standard to 1 mg/mL in Mobile Phase A.
-
Injection and Gradient Elution: Inject 20 µL of the sample and start the following gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95-5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
Data Interpretation: The conjugated protein will have a different retention time compared to the unconjugated protein. The efficiency of conjugation can be calculated from the peak areas.
Protocol 3: Mass Spectrometry Analysis of this compound Conjugates
This protocol confirms the successful conjugation by detecting the mass increase.
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% TFA)
-
Protein conjugate sample
-
Unconjugated protein standard
Procedure:
-
Sample Preparation: Mix the protein sample (conjugated or unconjugated) at a 1:1 ratio with the matrix solution.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the protein.
-
Data Analysis: Determine the molecular weight of the unconjugated and conjugated protein. The mass difference should correspond to the mass of the this compound linker (approximately 473.5 Da).
Protocol 4: SDS-PAGE Analysis of this compound Conjugates
This protocol provides a visual confirmation of conjugation.
Materials:
-
SDS-PAGE electrophoresis system
-
Polyacrylamide gel (appropriate percentage for the protein size)
-
Running buffer
-
Loading buffer (with and without reducing agent)
-
Protein molecular weight standards
-
Protein conjugate sample
-
Unconjugated protein standard
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the protein samples with loading buffer. Heat the samples for 5 minutes at 95°C.
-
Gel Loading: Load the molecular weight standards, unconjugated protein, and conjugated protein into separate wells of the gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Analysis: The conjugated protein should migrate slower than the unconjugated protein, resulting in a band shift.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the decision-making logic, the following diagrams are provided.
Caption: Experimental workflow for validating this compound conjugation.
References
A Comparative Guide to Mass Spectrometry Techniques for Characterizing PEGylated Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased drug solubility and stability, prolonged in vivo circulation half-life, and reduced immunogenicity. However, the inherent heterogeneity of PEG polymers and the stochastic nature of the conjugation process result in a complex mixture of PEGylated species, differing in the number and location of attached PEG chains. Comprehensive characterization of these conjugates is a critical aspect of drug development and quality control. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled capabilities in determining molecular weight, identifying the degree of PEGylation, and locating conjugation sites.
This guide provides an objective comparison of three prominent mass spectrometry techniques for the characterization of PEGylated conjugates: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC), and Ion Mobility-Mass Spectrometry (IM-MS). We present a summary of their quantitative performance, detailed experimental protocols for key applications, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Quantitative Performance Comparison
The selection of a mass spectrometry technique for PEGylated conjugate analysis is often dictated by the specific analytical requirements, such as the need for high-throughput screening, detailed structural elucidation, or quantitative analysis of different PEGylated species. The following table summarizes the key quantitative performance metrics of MALDI-TOF MS, ESI-MS, and Ion Mobility-MS.
| Feature | MALDI-TOF MS | ESI-MS (coupled with LC) | Ion Mobility-MS |
| Primary Application | Determination of average molecular weight and degree of PEGylation distribution.[1] | Quantitative analysis of different PEGylated species, conformational studies.[1] | Separation of isomers and conformers, analysis of complex mixtures. |
| Mass Accuracy | Typically 2-5 ppm with internal calibration. Can range from <100 ppm to <10 ppm depending on the instrument and calibration method.[2] | High, often in the low ppm range (e.g., 1.26 ppm for PEGylated rhG-CSF with an Orbitrap analyzer).[3] | High, comparable to ESI-MS. |
| Resolution | Sufficient to resolve individual PEG oligomers in smaller conjugates (e.g., m/Δm of ~500 for a 20 kDa PEGylated peptide).[4] | High resolution can be achieved, enabling isotopic resolution of large molecules. (e.g., R = 100,000 at m/z 400 for PEGylated rhG-CSF). | Provides an additional dimension of separation, enhancing overall resolution of complex mixtures. |
| Sensitivity | High, capable of detecting low femtomole to attomole levels of sample. | High, with the ability to detect and quantify low abundance species. | High sensitivity, comparable to ESI-MS. |
| Throughput | High, suitable for rapid screening of multiple samples. | Lower than MALDI-TOF due to the chromatographic separation step. | Moderate, depends on the complexity of the separation. |
| Sample Preparation | Relatively simple, involves co-crystallization of the sample with a matrix. | More complex, often requires buffer exchange and optimization of solvent conditions. | Similar to ESI-MS, requires careful sample preparation to maintain native-like structures. |
| Data Complexity | Relatively simple spectra, dominated by singly charged ions. | Complex spectra with multiple charge states, requiring deconvolution algorithms for interpretation. | Adds a dimension of drift time to the mass spectrum, providing information on ion shape and size. |
Experimental Workflows and Protocols
To provide a practical understanding of how these techniques are applied, we present detailed experimental workflows and protocols for the characterization of common PEGylated biotherapeutics.
MALDI-TOF MS: Analysis of PEGylated Interferon alpha-2a
This workflow outlines the steps for determining the average molecular weight and the distribution of PEGylated species of Interferon alpha-2a.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the PEGylated Interferon alpha-2a sample in a solution of 0.1% trifluoroacetic acid (TFA) in water to a final concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of sinapinic acid (SA) matrix in a solvent mixture of 50% acetonitrile (ACN) and 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved matrix.
-
Mix the sample solution and the matrix solution in a 1:1 volume ratio.
-
-
MALDI Target Spotting:
-
Pipette 1 µL of the sample/matrix mixture onto a stainless-steel MALDI target plate.
-
Allow the droplet to air-dry at room temperature, facilitating the co-crystallization of the sample and matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire data in positive ion linear mode. The specific instrument parameters (laser intensity, number of shots) should be optimized to obtain the best signal-to-noise ratio.
-
Calibrate the mass spectrometer using a mixture of known protein standards with molecular weights bracketing the expected mass of the PEGylated conjugate.
-
-
Data Analysis:
-
Process the acquired raw data using the instrument's software to generate a mass spectrum.
-
Identify the series of peaks corresponding to the un-PEGylated protein and the different PEGylated species (mono-, di-, tri-PEGylated, etc.). The mass difference between adjacent peaks corresponds to the mass of the PEG moiety.
-
Calculate the average molecular weight of the PEGylated protein population and the relative abundance of each species to determine the degree of PEGylation.
-
LC-ESI-MS: Analysis of PEGylated Granulocyte-Colony Stimulating Factor (G-CSF)
This workflow details the separation and characterization of different PEGylated forms of G-CSF using size-exclusion chromatography coupled to an electrospray ionization mass spectrometer.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the PEGylated G-CSF sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL.
-
The mobile phase composition needs to be optimized for both chromatographic separation and ESI efficiency. A common starting point is a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
-
Liquid Chromatography:
-
Use a size-exclusion chromatography (SEC) or reversed-phase chromatography (RPC) column suitable for protein separations (e.g., a C4 column for RPC).
-
Inject the sample onto the column and elute with an appropriate mobile phase gradient. For SEC, an isocratic elution is typically used. For RPC, a gradient of increasing organic solvent concentration is employed to elute species with different hydrophobicities.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC column is directly introduced into the ESI source of the mass spectrometer.
-
Acquire data in positive ion mode over a mass range that encompasses the expected charge states of the PEGylated G-CSF. High-resolution mass analyzers like Orbitrap or TOF are preferred.
-
To simplify the complex spectra arising from multiple charge states and PEG heterogeneity, a charge-reducing agent like triethylamine (TEA) can be added post-column.
-
-
Data Analysis:
-
The raw data, which consists of a series of multiply charged ion peaks for each eluting species, needs to be deconvoluted using specialized software to obtain the zero-charge mass spectrum.
-
From the deconvoluted spectrum, the accurate molecular weight of each PEGylated species can be determined.
-
The chromatographic peak areas can be used for relative quantification of the different PEGylated forms.
-
Ion Mobility-Mass Spectrometry: Analysis of a PEGylated Monoclonal Antibody (mAb)
This workflow illustrates the use of ion mobility to provide an additional dimension of separation for the characterization of a complex PEGylated monoclonal antibody.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the PEGylated mAb sample in a volatile buffer compatible with native mass spectrometry, such as ammonium acetate, at a concentration typically in the low micromolar range. This is crucial for preserving the native conformation of the antibody.
-
Buffer exchange using size-exclusion chromatography or buffer exchange columns may be necessary to remove non-volatile salts.
-
-
Ionization:
-
Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source. nESI is a soft ionization technique that helps to preserve the non-covalent interactions within the protein structure.
-
-
Ion Mobility Separation:
-
The generated ions are introduced into the ion mobility cell, where they are propelled through a buffer gas by a weak electric field.
-
Ions are separated based on their collision cross-section (CCS), which is related to their size and shape. Compact ions will travel faster (shorter drift time) than extended conformers of the same mass-to-charge ratio.
-
-
Mass Analysis:
-
The mobility-separated ions are then transferred to the mass analyzer (e.g., TOF) for mass-to-charge ratio determination.
-
-
Data Analysis:
-
The data is typically visualized as a two-dimensional plot of ion mobility drift time versus m/z.
-
This allows for the separation and identification of different PEGylated species that may be isobaric (have the same mass) but differ in their conformation or the site of PEGylation.
-
Conclusion
The characterization of PEGylated conjugates is a complex analytical challenge that necessitates the use of powerful and versatile techniques. MALDI-TOF MS serves as a rapid and robust tool for determining the average molecular weight and the overall degree of PEGylation, making it ideal for initial screening and quality control. LC-ESI-MS provides more detailed information, enabling the separation and quantification of individual PEGylated species with high mass accuracy and resolution. The addition of ion mobility to mass spectrometry offers a further dimension of separation based on molecular shape, which is invaluable for resolving complex mixtures of isomers and conformers that are indistinguishable by mass alone. The choice of the optimal technique will depend on the specific questions being addressed, the complexity of the sample, and the desired level of detail in the characterization. By understanding the principles, capabilities, and practical considerations of each of these mass spectrometry workflows, researchers can confidently select and implement the most appropriate method for their PEGylated conjugate analysis needs.
References
Mal-amido-PEG6-acid vs. SMCC: A Comparative Analysis of Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs). This guide provides a detailed comparative analysis of two commonly used heterobifunctional crosslinkers: Mal-amido-PEG6-acid and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We will delve into their chemical structures, mechanisms of action, and key performance characteristics, supported by experimental protocols to enable a direct comparison.
Introduction to the Crosslinkers
This compound is a hydrophilic crosslinker featuring a maleimide group, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The maleimide moiety specifically reacts with sulfhydryl groups (e.g., from cysteine residues), while the carboxylic acid can be activated to form a stable amide bond with primary amines (e.g., from lysine residues). The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][2]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used non-cleavable crosslinker with an N-hydroxysuccinimide (NHS) ester and a maleimide group.[3] The NHS ester reacts with primary amines, and the maleimide group reacts with sulfhydryl groups.[4] The cyclohexane ring in its structure provides stability to the maleimide group, reducing its hydrolysis in aqueous solutions.[5]
Chemical Structures and Reaction Mechanisms
The distinct chemical structures of this compound and SMCC dictate their reactivity and the properties of the resulting bioconjugates.
References
- 1. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Thiol-Reactive Bioconjugation: Alternatives to Maleimide Chemistry
For researchers, scientists, and drug development professionals, the selective and stable modification of biomolecules is a cornerstone of innovation. For decades, the gold standard for thiol-reactive bioconjugation has been the Michael addition of a cysteine thiol to a maleimide. However, the inherent instability of the resulting thiosuccinimide linkage, which is susceptible to hydrolysis and retro-Michael addition, has driven the development of a new generation of thiol-reactive chemistries. This guide provides an objective comparison of the leading alternatives to maleimide chemistry, supported by experimental data, to inform the selection of the optimal conjugation strategy for your research.
The Limitations of Maleimide Chemistry
Maleimide chemistry is widely used due to its high reactivity and selectivity for thiols at neutral pH. The reaction proceeds via a Michael addition to form a thioether bond. However, the stability of the resulting succinimide ring is a significant concern in many applications, particularly for in vivo studies. The ring is prone to two competing reactions:
-
Retro-Michael Addition: This is the reverse of the conjugation reaction, leading to the cleavage of the linker and premature release of the payload. This can result in off-target effects and reduced efficacy.
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a more stable ring-opened succinamic acid derivative. While this "hydrolytic stabilization" can prevent the retro-Michael reaction, the kinetics are often slow and can lead to a heterogeneous mixture of conjugated species.
These limitations have spurred the development of more stable and efficient thiol-reactive bioconjugation methods.
Comparison of Thiol-Reactive Bioconjugation Chemistries
The following sections provide a detailed comparison of the most promising alternatives to maleimide chemistry.
Quantitative Performance Data
The choice of a bioconjugation reagent is often dictated by a balance of reactivity, specificity, and the stability of the final conjugate. The following table summarizes the key performance characteristics of maleimide chemistry and its alternatives.
| Feature | Maleimide | Iodoacetamide | Vinyl Sulfone | Thiol-Yne (Radical-mediated) | 2-Cyanobenzothiazole (CBT) | Phenyloxadiazolyl Methyl Sulfone (PODS) | 5-Hydroxy-pyrrolone (5HP2O) |
| Reaction Type | Michael Addition | Nucleophilic Substitution (SN2) | Michael Addition | Radical Addition | Condensation | Nucleophilic Aromatic Substitution | Michael Addition |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) | N-terminal Cysteine | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | 6.5 - 7.5 | 8.0 - 8.5 | 8.0 - 9.0 | 7.0 - 8.0 | 7.0 - 7.5 | 7.0 - 8.0 | 7.0 - 8.0 |
| Reaction Rate | Very High | High | Moderate to High | Very High (photoinitiated) | High | High | High |
| Second-order rate constant | ~10³ M⁻¹s⁻¹ | ~3.0 M⁻¹s⁻¹ with N-acetylcysteine[1] | Variable | High quantum yield | 9.2 M⁻¹s⁻¹ with N-terminal cysteine[2][3][4] | Comparable to maleimides | Not widely reported |
| Bond Formed | Thioether (Thiosuccinimide adduct) | Stable Thioether | Stable Thioether | Stable Thioether | Stable Thiazoline | Stable Thioether | Stable Thioether |
| Conjugate Stability | Susceptible to hydrolysis and retro-Michael addition (thiol exchange)[5] | Highly Stable, Irreversible | More stable than maleimide adducts | Highly Stable, Irreversible | Highly Stable | Highly Stable, resistant to thiol exchange | Superior stability to maleimides |
| Half-life of Conjugate with Glutathione | Hours to days (variable) | Very long (considered stable) | Significantly longer than maleimide | Very long (considered stable) | Very long (considered stable) | Very long (considered stable) | >70% intact after 5 days (vs 20% for maleimide) |
Reaction Mechanisms and Workflows
To better understand the practical application of these chemistries, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Maleimide Chemistry
Iodoacetamide Chemistry
Vinyl Sulfone Chemistry
Thiol-Yne Chemistry
2-Cyanobenzothiazole (CBT) Chemistry
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. Below are representative protocols for the discussed alternatives to maleimide chemistry. Molar ratios and incubation times should be optimized for each specific protein and reagent.
Protocol 1: Protein Labeling with Iodoacetamide
This protocol describes a general procedure for labeling a protein with an iodoacetamide-functionalized probe.
Materials:
-
Protein with accessible cysteine residues
-
Iodoacetamide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 50 mM Tris or HEPES, pH 8.0-8.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: Free cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
(Optional) If targeting cysteines in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
-
Reagent Preparation:
-
Dissolve the iodoacetamide reagent in a compatible organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add the iodoacetamide stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol (e.g., 2-mercaptoethanol to a final concentration of 50 mM) to consume excess iodoacetamide.
-
Purify the labeled protein from unreacted reagent and quenching agent using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Photoinitiated Thiol-Yne Bioconjugation
This protocol outlines the light-initiated conjugation of a thiol-containing biomolecule to an alkyne-functionalized partner.
Materials:
-
Thiol-containing biomolecule (e.g., cysteine-containing peptide)
-
Alkyne-functionalized molecule
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (e.g., 365 nm)
Procedure:
-
Reactant Preparation:
-
Dissolve the thiol-containing biomolecule and the alkyne-functionalized molecule in the reaction buffer.
-
Add the photoinitiator to the reaction mixture (final concentration typically 0.05-0.1% w/v).
-
-
Degassing:
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can quench the radical reaction.
-
-
Initiation:
-
Expose the reaction mixture to UV light. The irradiation time will depend on the light intensity, reactant concentrations, and the specific photoinitiator used (typically 5-30 minutes).
-
-
Purification:
-
Purify the conjugate using an appropriate method such as HPLC or size-exclusion chromatography.
-
-
Characterization:
-
Confirm conjugation and determine the yield by mass spectrometry or other analytical techniques.
-
Protocol 3: N-terminal Cysteine Labeling with 2-Cyanobenzothiazole (CBT)
This protocol describes the site-specific labeling of a protein with an N-terminal cysteine residue using a CBT-functionalized probe.
Materials:
-
Protein with an N-terminal cysteine
-
CBT-functionalized probe
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the N-terminal cysteine-containing protein in PBS to a final concentration of 5-10 µM.
-
-
Reagent Preparation:
-
Dissolve the CBT-probe in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer to a final concentration of 500 µM.
-
-
Ligation Reaction:
-
Add the CBT-probe solution to the protein solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Purification:
-
Purify the labeled protein using affinity chromatography or size-exclusion chromatography to remove the unreacted probe.
-
-
Characterization:
-
Analyze the reaction by LC-MS or SDS-PAGE to confirm labeling and determine efficiency.
-
Conclusion
The field of bioconjugation has moved beyond a singular reliance on maleimide chemistry. The alternatives presented in this guide offer significant advantages in terms of conjugate stability, reaction control, and the homogeneity of the final product. For applications demanding long-term in vivo stability, chemistries such as iodoacetamides, vinyl sulfones, and phenyloxadiazolyl methyl sulfones provide robust and irreversible linkages. For exquisite site-specificity, the 2-cyanobenzothiazole ligation with N-terminal cysteines is an excellent choice. The radical-mediated thiol-yne chemistry offers the unique advantage of spatial and temporal control through photoinitiation. By understanding the distinct performance characteristics and experimental requirements of these powerful alternatives, researchers can make informed decisions to achieve optimal results in their bioconjugation endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 3. 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vinyl sulfone bifunctional tag reagents for single-point modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Functional Assays for Antibody-Drug Conjugate (ADC) Activity
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads.[][2] Verifying the biological activity of these complex biotherapeutics is a critical step in their development.[3] This guide provides a comparative overview of essential in vitro functional assays designed to confirm and quantify the activity of ADCs, complete with experimental data, detailed protocols, and workflow visualizations.
The mechanism of action for a typical ADC begins with the antibody binding to a specific antigen on a tumor cell's surface.[4][5] This is followed by internalization of the ADC-antigen complex, trafficking to lysosomes, and subsequent release of the cytotoxic payload, which ultimately leads to cell death. Functional assays are designed to interrogate each key step of this process.
Core Functional Assays: A Comparison
The primary function of an ADC is to kill target cancer cells. Therefore, assays measuring internalization and cytotoxicity are fundamental to assessing biological activity. Below is a comparison of common assays.
| Assay Type | Specific Assay | Principle | Typical Readout | Pros | Cons |
| Internalization | pH-Sensitive Dye Assay | A pH-sensitive dye is conjugated to the ADC. The dye is non-fluorescent at neutral extracellular pH but fluoresces brightly in the acidic environment of endosomes and lysosomes following internalization. | Increase in fluorescence intensity over time, measured by flow cytometry or high-content imaging. | Quantitative; allows for kinetic measurements; no wash steps required. | Requires specialized fluorescent dyes and instrumentation; potential for signal quenching at high concentrations. |
| Internalization | Radiolabeling Assay | ADC is labeled with a radioisotope (e.g., ¹²⁵I, ⁸⁹Zr). Surface-bound ADC is removed with an acid wash, and the internalized, radiolabeled ADC is quantified. | Counts per minute (CPM) or disintegrations per minute (DPM) from internalized ADC, measured by a gamma counter. | Highly sensitive and quantitative. | Requires handling of radioactive materials and specialized facilities; endpoint assay. |
| Cytotoxicity | Tetrazolium Salt (MTT/MTS) Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt into a colored formazan product. | Absorbance at a specific wavelength, which correlates with the number of viable cells. | Inexpensive, well-established, high-throughput. | Indirect measurement of viability; can be affected by changes in cell metabolism; endpoint assay. |
| Cytotoxicity | ATP-Based (CellTiter-Glo®) Assay | Measures the amount of ATP present, which is an indicator of metabolically active, viable cells. Lysis of cells releases ATP, which generates a luminescent signal via a luciferase reaction. | Luminescence, which is directly proportional to the number of viable cells. | Highly sensitive, rapid, excellent linearity, high-throughput. | More expensive than colorimetric assays; endpoint assay. |
| Bystander Effect | Co-culture Assay | Antigen-positive (Ag+) and antigen-negative (Ag-) cells are cultured together and treated with the ADC. The viability of the Ag- cells (often labeled with a fluorescent protein) is measured. | Decrease in the number or viability of fluorescently-labeled Ag- cells, measured by imaging or flow cytometry. | Physiologically relevant assessment of bystander killing; can quantify the effect based on the ratio of Ag+ to Ag- cells. | Requires two cell lines with similar growth rates; can be complex to set up and analyze. |
Visualizing ADC Mechanisms and Workflows
To better understand the processes behind ADC function and evaluation, the following diagrams illustrate the key pathways and experimental steps.
Caption: General mechanism of action (MOA) for an antibody-drug conjugate.
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
Quantitative Data Comparison
The half-maximal inhibitory concentration (IC50) is a key metric derived from cytotoxicity assays, representing the concentration of an ADC required to inhibit the viability of a cancer cell population by 50%. Lower IC50 values indicate higher potency.
The table below presents hypothetical but representative data comparing two different ADCs against HER2-positive and HER2-negative cell lines.
| ADC | Target | Payload | Cell Line | Target Expression | Cytotoxicity IC50 (nM) | Internalization (% at 4h) |
| ADC-A | HER2 | MMAE | BT-474 | High (HER2+) | 0.5 | 65% |
| ADC-A | HER2 | MMAE | MCF-7 | Low (HER2-) | >1000 | <5% |
| ADC-B | HER2 | PBD Dimer | BT-474 | High (HER2+) | 0.08 | 62% |
| ADC-B | HER2 | PBD Dimer | MCF-7 | Low (HER2-) | >1000 | <5% |
Data compiled from principles outlined in published studies.
This data demonstrates the target-dependent cytotoxicity of ADCs. Both conjugates are highly potent against the HER2-positive BT-474 cell line but show minimal activity against the HER2-negative MCF-7 line. ADC-B, with a more potent PBD payload, shows a lower IC50 value than ADC-A.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol describes a colorimetric assay to determine the IC50 of an ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC and relevant controls (e.g., unconjugated antibody, free payload)
-
96-well flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (maximum viability) and "medium only" (background) controls.
-
Adhesion: Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow cells to attach.
-
ADC Treatment: Prepare 2x serial dilutions of the ADC and controls in complete medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add 20 µL of MTS reagent directly to each well.
-
Signal Development: Incubate the plate for 1-4 hours at 37°C, 5% CO₂ until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background (medium only) from all readings. Normalize the data to the untreated "cells only" control (100% viability). Plot the normalized viability versus the log of ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Co-culture Bystander Effect Assay
This protocol assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP).
-
Complete cell culture medium.
-
ADC.
-
96-well clear-bottom black tissue culture plates.
-
High-content imager or fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag- GFP cells alone and Ag+ cells alone into separate wells.
-
Co-culture: Seed a mixture of Ag+ and Ag- GFP cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3) to assess dependency on the proportion of Ag+ cells.
-
-
Adhesion: Incubate the plate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Add the ADC at a concentration that is highly cytotoxic to Ag+ cells but has low activity against Ag- cells in monoculture (e.g., 10x the IC50 for Ag+ cells).
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition:
-
Using a high-content imager, acquire images in both brightfield and the appropriate fluorescence channel (e.g., FITC for GFP).
-
Count the number of viable fluorescent (Ag-) cells in each well.
-
-
Analysis: Normalize the number of viable Ag- cells in the ADC-treated co-culture wells to the number in the untreated co-culture wells. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.
References
A Comparative Guide to the In Vitro and In Vivo Stability of Maleimide-Based Conjugates
For researchers and drug development professionals, the stability of bioconjugates is a critical factor determining their efficacy and safety. Maleimide-based linkers, such as Mal-amido-PEG6-acid, are widely used for conjugating molecules to proteins, particularly antibodies, via reaction with thiol groups on cysteine residues. This guide provides an objective comparison of the stability of these conjugates with alternative strategies, supported by experimental data and detailed methodologies.
The primary challenge with conventional maleimide-thiol conjugates is their limited stability in physiological environments. The formed thiosuccinimide linkage is susceptible to two main competing reactions: a retro-Michael reaction that leads to deconjugation and subsequent thiol exchange, and hydrolysis of the succinimide ring which results in a more stable, ring-opened product[1][2][3]. The retro-Michael reaction is a significant concern as it can lead to premature release of the payload, potentially causing off-target toxicity and reducing the therapeutic efficacy of the conjugate[2][3].
Comparative Stability Data
The stability of maleimide-thiol conjugates is influenced by several factors, including the substituents on the maleimide ring, the local chemical environment of the linkage, pH, and temperature. The following table summarizes representative stability data for different maleimide-based conjugates, providing a comparison of their half-lives under various conditions.
| Linker Type | Model Conjugate | Condition | Half-life (t½) | Reference |
| N-alkyl Maleimide | N-ethylmaleimide-N-acetylcysteine | 150 mM glutathione, pH 7.4, 37°C | ~20-80 hours (for different thiol donors) | |
| N-alkyl Maleimide | N-alkyl thiosuccinimides | pH 7.4, 37°C | 27 hours (hydrolysis) | |
| N-aryl Maleimide | N-phenyl thiosuccinimide | pH 7.4, 37°C | 1.5 hours (hydrolysis) | |
| N-fluorophenyl Maleimide | N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours (hydrolysis) | |
| "Self-hydrolysing" Maleimide | o-aminoethyl-phenylmaleimide-N-acetyl cysteine | pH 7, Room Temp | Complete hydrolysis in 2 hours | |
| "Self-hydrolysing" Maleimide | N-isopropyl variant of o-aminoethyl-phenylmaleimide-N-acetyl cysteine | pH 7, Room Temp | 20 minutes (hydrolysis) | |
| Maleamic Methyl Ester-based ADC | mil40-12c | 37°C for 21 days | ~9% payload shedding | |
| Conventional Maleimide-based ADC | mil40-12c' | 37°C for 21 days | 31% payload shedding |
Strategies to Enhance Stability
To address the instability of traditional maleimide conjugates, several strategies have been developed:
-
Hydrolysis of the Thiosuccinimide Ring: Post-conjugation, the succinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9).
-
"Self-Hydrolysing" Maleimides: These are engineered maleimides with substituents that accelerate the hydrolysis of the thiosuccinimide ring immediately after conjugation, leading to a more stable product.
-
Next-Generation Maleimides: Novel maleimide derivatives and alternative thiol-reactive reagents have been developed to form more stable linkages. These include, for example, maleimides that undergo transcyclization to form a more stable thiazine structure, or maleamic methyl esters.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical pathways involved in the stability of maleimide conjugates and a typical experimental workflow for assessing their stability.
Caption: Reaction pathways of maleimide-thiol conjugates.
Caption: Workflow for in vitro stability assessment.
Experimental Protocols
This protocol outlines a method to assess the stability of a maleimide conjugate in plasma.
-
Preparation:
-
Prepare a stock solution of the purified bioconjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Thaw fresh human or animal plasma and centrifuge to remove any precipitates.
-
-
Incubation:
-
Spike the bioconjugate into the plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C in a temperature-controlled environment.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the sample and immediately store it at -80°C to halt any further degradation until analysis.
-
-
Analysis:
-
Analyze the samples using a suitable analytical technique such as Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS to separate the intact conjugate from the deconjugated payload and other degradation products.
-
For HIC-HPLC analysis, use a suitable column and a gradient of decreasing salt concentration to elute the species based on their hydrophobicity. Monitor the elution profile using UV absorbance at 280 nm (for the protein) and a wavelength specific to the payload if it has a chromophore.
-
For LC-MS analysis, use a reverse-phase column suitable for intact protein analysis and a gradient of increasing organic solvent. The mass spectrometer will allow for the identification of the different species based on their mass-to-charge ratio.
-
-
Data Interpretation:
-
Integrate the peak areas corresponding to the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the initial time point (T=0).
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
-
This protocol assesses the stability of the conjugate in the presence of a high concentration of a competing thiol.
-
Preparation:
-
Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a fresh stock solution of glutathione (GSH) in the same buffer.
-
-
Incubation:
-
Mix the bioconjugate solution with the GSH solution to achieve final desired concentrations (e.g., 0.5 mg/mL conjugate and 10 mM GSH).
-
Prepare a control sample with the bioconjugate in buffer without GSH.
-
Incubate both samples at 37°C.
-
At various time points, take aliquots and stop the reaction, for example, by adding an acid or by freezing at -80°C.
-
-
Analysis and Data Interpretation:
-
Follow the same analytical procedures (HIC-HPLC or LC-MS) as described for the plasma stability assay to quantify the amount of intact conjugate remaining over time.
-
Compare the stability profile in the presence and absence of GSH to determine the susceptibility of the conjugate to thiol exchange.
-
References
A Comparative Guide to Heterobifunctional Linkers: Benchmarking Mal-amido-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a heterobifunctional linker is a critical determinant of the final conjugate's performance and therapeutic index. This guide provides an objective comparison of Mal-amido-PEG6-acid against other commonly used heterobifunctional linkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), and Dibenzocyclooctyne (DBCO) linkers. The comparison is based on their chemical properties, conjugation efficiency, stability, and impact on the biological activity of the resulting conjugates, supported by experimental data and detailed protocols.
Executive Summary
This compound emerges as a compelling linker choice, offering a balance of reactivity, stability, and enhanced hydrophilicity due to its polyethylene glycol (PEG) spacer. While traditional maleimide-based linkers like SMCC are well-established, they can be susceptible to instability in plasma. SPDP linkers provide a cleavable disulfide bond, offering a different drug release mechanism. DBCO linkers, utilized in copper-free click chemistry, provide exceptional specificity and bioorthogonality. The selection of the optimal linker is contingent on the specific application, the nature of the biomolecule and payload, and the desired in vivo performance.
Comparative Data of Heterobifunctional Linkers
The performance of a heterobifunctional linker is a key factor in the efficacy and safety of a bioconjugate. The following tables summarize the key characteristics and performance metrics of this compound and its alternatives.
Table 1: General Characteristics of Heterobifunctional Linkers
| Feature | This compound | SMCC | SPDP | DBCO--acid |
| Reactive Group 1 | Maleimide | Maleimide | N-hydroxysuccinimide (NHS) ester | Dibenzocyclooctyne (DBCO) |
| Target for Group 1 | Thiols (e.g., Cysteine) | Thiols (e.g., Cysteine) | Amines (e.g., Lysine) | Azides |
| Reactive Group 2 | Carboxylic Acid | N-hydroxysuccinimide (NHS) ester | 2-pyridyldithio | Carboxylic Acid |
| Target for Group 2 | Amines (e.g., Lysine) | Amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Amines (e.g., Lysine) |
| Spacer Arm | PEG6 | Cyclohexane | Propionate | Varies (often PEGylated) |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable (Disulfide bond) | Non-cleavable (Triazole) |
| Hydrophilicity | High | Low | Moderate | High (if PEGylated) |
Table 2: Performance Metrics of Different Linker Chemistries
| Parameter | Maleimide-based (this compound, SMCC) | Disulfide-based (SPDP) | Strain-Promoted Azide-Alkyne Cycloaddition (DBCO) |
| Reaction Specificity | High for thiols at pH 6.5-7.5 | High for amines and thiols | Very High (Bioorthogonal) |
| Reaction Kinetics | Fast | Fast | Very Fast |
| Plasma Stability | Variable (Thioether bond susceptible to retro-Michael addition) | Moderate (Disulfide bond can be cleaved by reducing agents in plasma) | High (Triazole ring is highly stable) |
| Bystander Effect | Generally limited (for non-cleavable linkers) | Possible (due to cleavable nature) | Generally limited (for non-cleavable linkers) |
| Drug-to-Antibody Ratio (DAR) Homogeneity | Moderate to High (with site-specific conjugation) | Moderate to High (with site-specific conjugation) | High (with site-specific incorporation of azide/DBCO) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are protocols for key experiments in the evaluation of bioconjugates.
Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound
Objective: To conjugate a payload containing a primary amine to an antibody via a thiol group (e.g., from a reduced interchain disulfide bond or an engineered cysteine).
Materials:
-
Antibody (e.g., IgG)
-
This compound
-
Payload with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: 50 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) column
Procedure:
Part A: Activation of this compound and Conjugation to Payload
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
In a separate tube, dissolve the amine-containing payload in the Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Immediately add the activated linker solution to the payload solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Purify the payload-linker conjugate using reverse-phase HPLC.
Part B: Antibody Reduction and Conjugation
-
Dissolve the antibody in Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution. Incubate for 1 hour at 37°C to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
Immediately add the purified payload-linker conjugate (from Part A) to the reduced antibody solution at a 5 to 10-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Purify the final Antibody-Drug Conjugate (ADC) using an SEC column.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of the linker and the rate of payload deconjugation in plasma.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Analytical method for quantifying intact ADC and free payload (e.g., HPLC-MS)
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma at 37°C.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma sample.
-
Immediately process the samples to separate the ADC from plasma proteins and to extract the free payload. This can be achieved by protein precipitation with acetonitrile followed by centrifugation.
-
Analyze the supernatant for the free payload and the redissolved protein pellet for the intact ADC using a validated LC-MS method.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC on target cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Non-target cancer cell line (negative control)
-
Purified ADC
-
Free payload
-
Control antibody
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, free payload, and control antibody in cell culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Visualizations
The following diagrams illustrate key workflows and concepts in bioconjugation using heterobifunctional linkers.
Safety Operating Guide
Proper Disposal of Mal-amido-PEG6-acid: A Guide for Laboratory Professionals
For researchers and scientists utilizing Mal-amido-PEG6-acid, a bifunctional PEG linker integral to bioconjugation and drug development, adherence to stringent disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide delineates the necessary procedures for the safe handling and disposal of this compound, addressing potential hazards and outlining step-by-step instructions for waste management.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from related compounds such as Mal-amido-PEG8-acid and Mal-PEG6-acid suggest a cautious approach is warranted. Potential hazards may include skin, eye, and respiratory irritation[1]. Furthermore, Mal-PEG6-acid is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Hand Protection | Protective gloves |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles, and a face shield if splashing is possible |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary |
Spill Management Protocol
In the event of a spill, immediate containment and cleanup are crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment : For minor spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite[1].
-
Cleanup : Carefully sweep or vacuum the absorbed material[1]. Avoid generating dust. For liquid spills, absorb with a liquid-binding material like diatomite[2].
-
Decontamination : Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol.
-
Collection : Place all contaminated materials into a suitable, clearly labeled, and sealed container for disposal.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as special waste, handled by a licensed disposal company in accordance with local, regional, and national regulations.
-
Waste Collection : Collect waste this compound and any contaminated materials in a designated, compatible, and sealable container.
-
Labeling : Clearly label the waste container with the chemical name: "this compound Waste" and appropriate hazard warnings.
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.
-
Professional Disposal : Arrange for a licensed chemical waste disposal company to collect and dispose of the waste. Do not dispose of this chemical into drains, sewers, or the environment.
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided below.
Table 2: Chemical and Physical Data of this compound
| Property | Value | Reference |
| CAS Number | 1334177-79-5 | |
| Molecular Formula | C22H36N2O11 | |
| Molecular Weight | 504.53 g/mol | |
| Purity | Typically ≥97% | |
| Storage Temperature | -20°C for long term | |
| Shipping Temperature | Ambient |
First Aid Measures
In case of exposure, follow these first aid guidelines and seek medical attention.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention. |
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal in a safe, responsible, and compliant manner. Always consult the specific Safety Data Sheet provided by the supplier and your institution's environmental health and safety guidelines for the most accurate and comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
